molecular formula C10H13BBrFO3 B1284242 3-Bromo-2-butoxy-5-fluorophenylboronic acid CAS No. 352534-85-1

3-Bromo-2-butoxy-5-fluorophenylboronic acid

Cat. No.: B1284242
CAS No.: 352534-85-1
M. Wt: 290.92 g/mol
InChI Key: DREJEOAXSCRYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C10H13BBrFO3 and its molecular weight is 290.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-2-butoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJEOAXSCRYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584231
Record name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-85-1
Record name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-butoxy-5-fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic acid: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid, a halogenated and ether-substituted phenylboronic acid derivative, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry. Arylboronic acids are versatile building blocks, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Their unique electronic and structural properties also make them valuable pharmacophores in drug discovery, capable of forming reversible covalent bonds with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside comparative data from structurally similar compounds, and explores its potential applications in research and development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on supplier information and data for analogous compounds, we can summarize its core properties and provide context through comparison.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
CAS Number 352534-85-1[1]
Molecular Formula C₁₀H₁₃BBrFO₃
Molecular Weight 290.92 g/mol [1]
Appearance White to off-white solid (inferred)General knowledge of similar compounds
Purity Typically ≥95%[2]

Table 2: Comparative Physicochemical Properties of Structurally Similar Phenylboronic Acids

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
(3-Bromophenyl)boronic acid 200.83145-150Not availableSoluble in methanol, ether
(2-Fluorophenyl)boronic acid 139.9294-98Not availableSoluble in water, methanol
3-Fluoro-5-methoxyphenylboronic acid 169.95155-160Not availableNot available

Note: The data for comparative compounds is sourced from various chemical suppliers and databases and should be used as a general reference.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers synthesizing or using this compound would need to perform their own analytical characterization. For reference, the ¹H NMR spectrum of a related compound, (trifluoromethoxy)phenylboronic acid, in acetone-d₆ shows characteristic signals for the aromatic protons and a broad singlet for the B(OH)₂ group, which shifts upon addition of D₂O.[3]

Synthesis and Reactivity

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5]

Hypothetical Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing substituted phenylboronic acids and has not been specifically optimized for the target compound.

Materials:

  • 1,3-Dibromo-2-butoxy-5-fluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 1,3-dibromo-2-butoxy-5-fluorobenzene in anhydrous THF is added dropwise to the suspension. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate is added dropwise, maintaining the temperature below -60 °C. After the addition, the mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a hypothetical protocol. Reaction conditions, particularly temperature and reaction times, may require optimization. All procedures should be carried out by trained personnel in a well-ventilated fume hood.

Applications in Drug Discovery and Organic Synthesis

Arylboronic acids are crucial reagents in modern organic chemistry and have gained significant attention in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is expected to be as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Role in Medicinal Chemistry

Boronic acids have emerged as a privileged structural motif in drug design.[4][6] The boron atom can form reversible covalent bonds with hydroxyl groups present in the active sites of enzymes, such as serine proteases. This interaction can lead to potent and selective inhibition. The blockbuster drug Velcade® (bortezomib), a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4]

The specific substitutions on this compound (bromo, butoxy, and fluoro groups) can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can influence lipophilicity and cell permeability.

Mandatory Visualizations

Synthesis_Workflow A 1,3-Dibromo-2-butoxy-5-fluorobenzene B Grignard Reagent Formation (Mg, THF) A->B + Mg, THF C Aryl Grignard Reagent B->C D Borylation (B(O-iPr)₃, -78°C) C->D + B(O-iPr)₃ E Boronate Ester Intermediate D->E F Hydrolysis (HCl, H₂O) E->F + H₃O⁺ G This compound F->G

Caption: General synthesis workflow for this compound.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein (e.g., Serine Protease) Kinase2->TargetProtein GeneExpression Altered Gene Expression TargetProtein->GeneExpression Biological Response ArylboronicAcid Arylboronic Acid Drug (e.g., derivative of This compound) ArylboronicAcid->TargetProtein Inhibition

Caption: Arylboronic acids as inhibitors in a hypothetical signaling pathway.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from similar compounds suggest the following:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. Its structural features suggest significant potential as a building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. Furthermore, the growing importance of boronic acids in drug discovery highlights the potential for this compound and its derivatives to be explored as novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, reactivity, and biological activity, which will undoubtedly open new avenues for its application in science and industry.

References

In-Depth Technical Guide: 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 352534-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a versatile building block in synthetic and medicinal chemistry. This document details its physicochemical properties, a plausible synthesis pathway, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 352534-85-1N/A
Molecular Formula C₁₀H₁₃BBrFO₃[1]
Molecular Weight 290.92 g/mol [1]
Melting Point 105-110 °C (for 3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid)[2]
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly published. However, a plausible and widely used method for the synthesis of arylboronic acids involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate. Below is a detailed, representative experimental protocol adapted from general procedures for similar compounds.[3][4]

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 1-bromo-4-fluoro-2-butoxybenzene.

Step 1: Synthesis of 1-bromo-4-fluoro-2-butoxybenzene (Not Commercially Available)

A plausible route to this starting material is the butylation of 2-bromo-5-fluorophenol.

Step 2: Borylation to form this compound

Materials and Reagents:

  • 1-bromo-4-fluoro-2-butoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-4-fluoro-2-butoxybenzene (1.0 equivalent) dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G Proposed Synthesis Workflow cluster_start Starting Material Preparation cluster_borylation Borylation cluster_purification Purification 2_bromo_5_fluorophenol 2-Bromo-5-fluorophenol butylation Butylation (e.g., with 1-bromobutane, base) 2_bromo_5_fluorophenol->butylation Step 1 start_material 1-Bromo-4-fluoro-2-butoxybenzene butylation->start_material dissolve Dissolve in anhydrous THF start_material->dissolve cool Cool to -78 °C dissolve->cool lithiation Add n-BuLi cool->lithiation borylation_step Add Triisopropyl borate lithiation->borylation_step quench Quench with aq. HCl borylation_step->quench workup Aqueous Work-up & Extraction quench->workup dry Dry and Concentrate workup->dry purify Recrystallization or Chromatography dry->purify final_product This compound purify->final_product

Caption: Proposed Synthesis Workflow

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[5][6][7] The presence of the bromo, butoxy, and fluoro substituents on the phenylboronic acid allows for the introduction of this specific structural motif into a wide range of molecules, enabling structure-activity relationship (SAR) studies in drug discovery programs.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl halide.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial is added the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: The anhydrous, degassed solvent is added via syringe. If an aqueous base is used, it is typically added as a degassed solution.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Transmetal Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base Base->PdII_Biaryl

Caption: Suzuki-Miyaura Catalytic Cycle

Biological Activity and Drug Development

Currently, there is no publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways. Its primary role in drug development is as a synthetic intermediate. The incorporation of the 3-bromo-2-butoxy-5-fluorophenyl moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity. The bromine atom serves as a handle for further functionalization, allowing for the exploration of a wider chemical space.

Safety and Handling

Hazard Statements:

  • Based on data for similar compounds, this compound is likely to cause skin irritation and serious eye irritation.[8]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

This technical guide is intended for informational purposes only and should be used by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.

References

An In-depth Technical Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. Due to the specific nature of this compound, some data is presented through analogous compounds and general experimental protocols.

Molecular Structure and Identification

This compound is a substituted aromatic boronic acid. Such compounds are pivotal in modern organic synthesis, particularly as key building blocks in carbon-carbon bond-forming reactions.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Chemical Identifiers
IdentifierValue
CAS Number 352534-85-1
Molecular Formula C₁₀H₁₃BBrFO₃
Molecular Weight 290.92 g/mol
IUPAC Name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid

Physicochemical and Spectroscopic Data

Physicochemical Properties of Analogous Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(3-Bromophenyl)boronic acid89598-96-9C₆H₆BBrO₂200.83158-162
(3-Fluorophenyl)boronic acid768-35-4C₆H₆BFO₂139.92214-218
(3-Bromo-2-fluorophenyl)boronic acid352535-97-8C₆H₅BBrFO₂218.82Not Available
3-Bromo-2-butoxyphenylboronic acid480425-34-1C₁₀H₁₄BBrO₃272.9367-71

Note: This data is for analogous compounds and should be used for estimation purposes only.

Spectroscopic Data

Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) for this compound is not available in the public domain. Researchers working with this compound would need to perform their own analytical characterization.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not published, the general synthesis of substituted phenylboronic acids often follows well-established methodologies. A common approach involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Illustrative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid

The following is a general procedure for the synthesis of a phenylboronic acid from an aryl bromide, which can be adapted for the synthesis of this compound.

Reaction: Aryl-Br + n-BuLi → Aryl-Li; Aryl-Li + B(OR)₃ → Aryl-B(OR)₂; Aryl-B(OR)₂ + H₂O → Aryl-B(OH)₂

Materials:

  • Substituted Aryl Bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the substituted aryl bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow Start Start Dissolve Aryl-Br in THF Dissolve Aryl-Br in THF Cool to -78 C Cool to -78 C Dissolve Aryl-Br in THF->Cool to -78 C Add n-BuLi Add n-BuLi Cool to -78 C->Add n-BuLi Add Triisopropyl borate Add Triisopropyl borate Add n-BuLi->Add Triisopropyl borate Warm to RT & Stir Warm to RT & Stir Add Triisopropyl borate->Warm to RT & Stir Quench with HCl Quench with HCl Warm to RT & Stir->Quench with HCl Extract with EtOAc Extract with EtOAc Quench with HCl->Extract with EtOAc Purify Purify Extract with EtOAc->Purify End End Purify->End

Caption: General workflow for the synthesis of a phenylboronic acid.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

This compound is primarily designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of C-C bonds, allowing for the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals and advanced materials.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

  • This compound (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product via column chromatography.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Start Combine Reactants & Base Combine Reactants & Base Add Solvent & Degas Add Solvent & Degas Combine Reactants & Base->Add Solvent & Degas Add Pd Catalyst Add Pd Catalyst Add Solvent & Degas->Add Pd Catalyst Heat & Monitor Heat & Monitor Add Pd Catalyst->Heat & Monitor Workup Workup Heat & Monitor->Workup Purify Product Purify Product Workup->Purify Product End End Purify Product->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery and Materials Science

Phenylboronic acids are a class of compounds with significant utility in several scientific domains.

  • Drug Discovery: The ability to participate in Suzuki-Miyaura coupling makes them invaluable for synthesizing complex organic molecules that can serve as active pharmaceutical ingredients (APIs) or key intermediates. The biaryl structures formed are prevalent in many approved drugs.

  • Materials Science: Substituted biaryls are important components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern of this compound allows for the introduction of bromine, fluorine, and a butoxy group, which can be used to fine-tune the electronic and physical properties of the resulting materials.

  • Chemical Biology: Phenylboronic acids are known to interact with diols, forming reversible covalent bonds. This property has been exploited in the development of sensors for saccharides, such as glucose, and in drug delivery systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

In case of exposure, follow the first-aid measures outlined in the SDS.

This technical guide serves as a foundational resource for understanding the molecular structure and potential utility of this compound. Researchers are encouraged to perform their own analytical characterization and optimization of reaction conditions for their specific applications.

Technical Guide: Spectroscopic Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 3-Bromo-2-butoxy-5-fluorophenylboronic acid. These predictions are intended to serve as a reference for researchers working with this or structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65dd1HAr-H
~7.30dd1HAr-H
~5.50br s2HB(OH )\₂
~4.10t2HO-CH₂ -CH₂-CH₂-CH₃
~1.85m2HO-CH₂-CH₂ -CH₂-CH₃
~1.50m2HO-CH₂-CH₂-CH₂ -CH₃
~0.95t3HO-CH₂-CH₂-CH₂-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160 (d)C -F
~155C -OBu
~130 (d)Ar-C H
~120 (d)Ar-C H
~115C -Br
~110 (broad)C -B(OH)₂
~70O-C H₂-CH₂-CH₂-CH₃
~31O-CH₂-C H₂-CH₂-CH₃
~19O-CH₂-CH₂-C H₂-CH₃
~14O-CH₂-CH₂-CH₂-C H₃
Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zInterpretation
290/292[M]⁺, Molecular ion peak (presence of Br isotopes)
234/236[M - C₄H₈]⁺
211/213[M - OBu]⁺
Predicted Infrared (IR) Spectroscopy Data
Frequency Range (cm⁻¹)Functional Group Assignment
3400 - 3200 (broad)O-H stretch (B-OH)[1][2]
3100 - 3000C-H stretch (aromatic)
2960 - 2850C-H stretch (aliphatic)
1610 - 1580C=C stretch (aromatic ring)
1350 - 1310B-O stretch[1][2]
1250 - 1200C-O stretch (aryl ether)
1100 - 1000C-F stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of arylboronic acids. These can be adapted for this compound.

Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4]

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the corresponding aryl bromide (in this case, 1,3-dibromo-2-butoxy-5-fluorobenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux.

  • Borylation: In a separate flame-dried flask under an inert atmosphere, cool a solution of triisopropyl borate in anhydrous THF to -78 °C (dry ice/acetone bath). Transfer the prepared Grignard reagent to the cooled borate solution via cannula. The reaction is typically stirred at low temperature for a few hours and then allowed to warm to room temperature.

  • Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl). Stir the mixture vigorously.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[5]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Referencing: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Standard 1D proton and carbon spectra should be acquired, and 2D experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.[7]

IR Spectroscopy
  • Sample Preparation: For a solid sample, place a small amount (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[8]

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9][10]

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.[11][12][13] EI is a hard ionization technique that often leads to fragmentation, providing structural information.[11] ESI is a softer ionization method that is useful for determining the molecular weight.[13]

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[14][15] The detector records the relative abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylboronic acid, a key process for obtaining the target compound.

Synthesis_Workflow General Synthesis of Substituted Phenylboronic Acid A Start: Aryl Halide (e.g., 1,3-dibromo-2-butoxy-5-fluorobenzene) C Grignard Reagent Formation (Ar-MgBr) A->C + Mg B Magnesium Turnings Solvent: Anhydrous Ether (THF) B->C E Borylation Reaction C->E D Trialkyl Borate (e.g., B(O-iPr)₃) -78 °C D->E F Boronate Ester Intermediate E->F H Hydrolysis F->H G Aqueous Acidic Workup (e.g., 1M HCl) G->H I Crude Product H->I J Purification (Recrystallization or Chromatography) I->J K Final Product: Substituted Phenylboronic Acid J->K

Caption: General workflow for the synthesis of a substituted phenylboronic acid.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies and best practices for determining these critical parameters. The protocols and data structures provided herein are based on established methods for analogous arylboronic acids and are intended to serve as a foundational resource for researchers.

Core Concepts: Solubility and Stability of Arylboronic Acids

Arylboronic acids are a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their efficacy in such applications is intrinsically linked to their solubility in various solvent systems and their stability under different experimental conditions.

Solubility dictates the concentration of the boronic acid available for reaction, influencing reaction kinetics and overall yield. It is a critical parameter for reaction solvent screening and optimization.

Stability of the C-B bond is paramount. Arylboronic acids are susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond) and oxidation. Understanding the stability profile is crucial for storage, handling, and designing robust reaction conditions.

Physicochemical Properties
PropertyValue (To be determined)Method
Molecular FormulaC₁₀H₁₃BBrFO₃-
Molecular Weight290.92 g/mol -
Melting Point-Differential Scanning Calorimetry (DSC)
pKa-Potentiometric titration / UV-Vis
LogP-HPLC / Shake-flask method
Solubility Profile

The solubility of this compound should be determined in a range of solvents relevant to organic synthesis and pharmaceutical processing.

Table 1: Quantitative Solubility Data (Hypothetical)

SolventSolubility (g/L) at 25°CSolubility (mol/L) at 25°CMethod Used
Tetrahydrofuran (THF)--Shake-Flask / HPLC
Dioxane--Shake-Flask / HPLC
Toluene--Shake-Flask / HPLC
Dimethylformamide (DMF)--Shake-Flask / HPLC
Acetonitrile (ACN)--Shake-Flask / HPLC
Methanol--Shake-Flask / HPLC
Water (pH 7.4)--Shake-Flask / HPLC
Dichloromethane (DCM)--Shake-Flask / HPLC
Stability Profile

The stability of this compound should be assessed under various stress conditions to understand its degradation kinetics and byproducts.

Table 2: Stability Assessment Data (Hypothetical)

ConditionIncubation Time% DegradationDegradation Products IdentifiedMethod Used
40°C in THF (dark)24, 48, 72 h--HPLC-UV/MS
40°C in THF (light exposure)24, 48, 72 h--HPLC-UV/MS
Aqueous solution at pH 324 h--HPLC-UV/MS
Aqueous solution at pH 7.424 h--HPLC-UV/MS
Aqueous solution at pH 924 h--HPLC-UV/MS
Exposure to air (solid-state) at 25°C1, 3, 6 months--HPLC-UV/MS
In the presence of an oxidizing agent (e.g., H₂O₂)1, 4, 8 h--HPLC-UV/MS

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

  • Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standards.

    • Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

Workflow for Solubility Determination

G Workflow for Thermodynamic Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Settle undissolved solid B->C D Filter supernatant (0.45 µm) C->D E Analyze by HPLC-UV D->E F Quantify against calibration curve E->F G Solubility Value F->G

Caption: Experimental workflow for determining thermodynamic solubility.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of acetonitrile and water/buffer.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Expose aliquots to a controlled light source (e.g., UV or fluorescent light).

    • pH Stress: Adjust the pH of aqueous solutions of the compound to acidic and basic values (e.g., pH 3 and pH 9).

    • Oxidative Stress: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 8, 24, 48 hours), withdraw a sample from each stress condition.

  • Sample Analysis: Analyze the samples using the developed stability-indicating HPLC method.

  • Data Analysis:

    • Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point.

    • If possible, identify the degradation products using mass spectrometry (LC-MS).

Logical Flow for Stability Assessment

G Logical Flow for Chemical Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution C Thermal A->C D Photolytic A->D E pH (Acidic/Basic) A->E F Oxidative A->F B Develop Stability-Indicating HPLC Method G Sample at Time Points C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Quantify Degradation H->I J Stability Profile I->J Identify Degradants

Caption: General workflow for assessing chemical stability.

Handling and Storage

Based on general knowledge of arylboronic acids, the following handling and storage recommendations are provided:

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust. Boronic acids can be irritating, and their toxicological properties may not be fully characterized.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not currently available, the outlined protocols and data presentation formats offer a robust starting point for researchers. The generation of such data is essential for the effective application of this compound in drug discovery and development, enabling informed decisions on reaction optimization, formulation, and storage.

Navigating the Reactivity of the C-Br Bond in 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a multifaceted building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The strategic positioning of its functional groups—a reactive C-Br bond, a versatile boronic acid moiety, and activating/deactivating butoxy and fluoro substituents—offers a rich landscape for selective chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the C-Br bond within this molecule, offering insights into its behavior in key cross-coupling reactions and other transformations. This document serves as a predictive roadmap for researchers, leveraging established chemical principles and data from analogous systems to forecast reaction outcomes and provide detailed experimental frameworks.

Introduction: A Molecule of Strategic Importance

The unique architecture of this compound presents both opportunities and challenges in synthetic chemistry. The presence of both a bromine atom and a boronic acid group on the same aromatic ring makes it a prime candidate for sequential, site-selective cross-coupling reactions. Understanding the relative reactivity of the C-Br bond is paramount for designing efficient and high-yielding synthetic routes. The electronic environment of the C-Br bond is modulated by the interplay of the electron-donating butoxy group and the electron-withdrawing fluoro and boronic acid groups, influencing its susceptibility to various catalytic systems.

Predicted Reactivity of the C-Br Bond

The reactivity of the C-Br bond in this compound is anticipated to be robust, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the expected behavior of this bond in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its potential for nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The C-Br bond in the target molecule is expected to readily participate in this reaction.

Key Considerations:

  • Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with catalyst choice influencing reaction efficiency. Sterically hindered and electron-rich phosphine ligands are often preferred for aryl bromides.

  • Base and Solvent: The choice of base and solvent system is critical for the transmetalation step and overall catalytic cycle. Inorganic bases like potassium carbonate or cesium carbonate are commonly used in polar aprotic solvents.

  • Chemoselectivity: A key synthetic consideration is the potential for self-coupling or oligomerization due to the presence of the boronic acid. Careful optimization of reaction conditions, particularly temperature and the slow addition of the boronic acid coupling partner, can mitigate this side reaction. Generally, the C-Br bond is more reactive than the boronic acid under many standard Suzuki conditions, allowing for selective coupling at the bromine position.

Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of the C-Br Bond

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective for aryl bromides.[1]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Essential for the activation of the boronic acid.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common and effective.[3]
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the base (2.0-3.0 equiv) and the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition C Ar-Pd(II)(Br)L2 A->C Oxidative Addition B->C Ar-Br D Transmetalation E Ar-Pd(II)-Ar'L2 C->E Transmetalation D->E Ar'B(OH)2 E->A Reductive Elimination F Reductive Elimination F->A Ar-Ar' G Ar-Ar' Product H Ar'B(OH)2 + Base H->D I Ar-Br I->B

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[4][5] The C-Br bond of this compound is an excellent handle for this transformation.

Key Considerations:

  • Catalyst and Ligand: Palladium catalysts in combination with specialized phosphine ligands are essential. The choice of ligand is often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Amine Scope: Both primary and secondary amines can be coupled, although reaction conditions may need to be adjusted accordingly.

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of the C-Br Bond

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.[4][6]
Ligand BINAP, Xantphos, RuPhosBidentate and bulky monodentate phosphine ligands are highly effective.[4]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong bases are typically required.[7]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary.
Temperature 80-120 °CTo ensure a reasonable reaction rate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the base (1.5-2.5 equiv) and anhydrous solvent.

  • Degas the mixture and heat to the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

G cluster_1 Buchwald-Hartwig Amination Workflow Start Start Setup Combine Reactants: - Aryl Bromide - Amine - Pd Catalyst & Ligand - Base & Solvent Start->Setup Degas Degas with Inert Gas Setup->Degas Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Final Product Purify->End

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in organic synthesis. The C-Br bond in the title compound is expected to undergo this reaction efficiently.

Key Considerations:

  • Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt is traditionally used, although copper-free conditions have also been developed.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well.

  • Alkyne Partner: A wide range of terminal alkynes can be employed.

Table 3: Predicted Reaction Parameters for Sonogashira Coupling of the C-Br Bond

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard and effective catalysts for this transformation.[8]
Copper Co-catalyst CuIFacilitates the reaction, though copper-free methods exist.[8]
Base Et₃N, i-Pr₂NEtActs as a base and often as a solvent.
Solvent THF, DMF (if co-solvent is needed)Anhydrous conditions are important.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the amine solvent (and co-solvent if necessary), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Degas the mixture and stir at the appropriate temperature under an inert atmosphere.

  • Monitor the reaction's progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the primary route for functionalizing the C-Br bond, the possibility of nucleophilic aromatic substitution (SNAr) should be considered, although it is generally less favored for aryl bromides compared to aryl fluorides.[9][10] The presence of the electron-withdrawing fluoro and boronic acid groups, ortho and para to the butoxy group, could potentially activate the ring towards nucleophilic attack, but the bromine is not ideally positioned for activation by these groups for a classic SNAr mechanism. Therefore, SNAr at the C-Br position is predicted to be challenging and would likely require harsh reaction conditions or a benzyne-type mechanism.

Chemoselectivity: C-Br vs. Boronic Acid

A critical aspect of utilizing this compound is the ability to selectively react at either the C-Br bond or the boronic acid group. In general, under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is more reactive than the boronic acid moiety. This allows for a synthetic strategy where the C-Br bond is first functionalized, followed by a subsequent reaction at the boronic acid position. However, chemoselectivity can be influenced by the specific reaction conditions, and careful optimization is always recommended.

Conclusion

This compound is a valuable synthetic intermediate with a C-Br bond that is predicted to be highly reactive in a range of palladium-catalyzed cross-coupling reactions. This guide provides a predictive framework for its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed experimental protocols based on established methodologies for analogous substrates. By understanding the nuanced reactivity of this molecule, researchers can unlock its full potential in the synthesis of novel compounds for drug discovery and materials science. It is important to reiterate that the information presented herein is a predictive guide, and empirical optimization of reaction conditions will be essential to achieve the desired outcomes.

References

The Pivotal Role of the Butoxy Group in the Reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. The strategic positioning of the butoxy group at the ortho position to the boronic acid moiety, in conjunction with the bromo and fluoro substituents, imparts a unique reactivity profile to the molecule. This technical guide provides an in-depth analysis of the electronic and steric contributions of the butoxy group, offering a predictive understanding of the compound's behavior in key chemical transformations. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from established principles of physical organic chemistry to provide a robust theoretical framework for researchers.

Introduction: The Multifaceted Nature of Phenylboronic Acid Reactivity

Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of a substituted phenylboronic acid is a delicate interplay of electronic and steric effects imparted by its substituents. These factors influence the acidity of the boronic acid, the stability of key intermediates, and the kinetics of catalytic cycles. In the case of this compound, the butoxy group plays a critical, albeit complex, role in modulating its chemical behavior.

Electronic Effects of the Butoxy Group

The butoxy group, an alkoxy substituent, exhibits a dual electronic nature. It acts as a σ-electron-withdrawing group due to the high electronegativity of the oxygen atom, and a π-electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring.

Influence on Lewis Acidity

The Lewis acidity of the boronic acid is a crucial parameter, as the formation of a boronate complex is often a key step in its reactions. Electron-donating groups generally increase the pKa of a boronic acid, making it a weaker Lewis acid, while electron-withdrawing groups decrease the pKa, enhancing its Lewis acidity.

The butoxy group's resonance effect, which donates electron density to the ring, is expected to increase the pKa of the boronic acid. However, its inductive effect and the presence of the electron-withdrawing fluorine and bromine atoms will counteract this. The net electronic effect will be a balance of these opposing forces.

Table 1: Predicted Electronic Influence of Substituents on the Boronic Acid Moiety

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Predicted Net Effect on Acidity
Butoxyortho-I (withdrawing)+M (donating)Decrease (relative to unsubstituted)
Bromometa-I (withdrawing)+M (weakly donating)Increase
Fluoropara-I (withdrawing)+M (weakly donating)Increase

This table is a qualitative prediction based on general principles of physical organic chemistry.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Electronic Effects on Acidity"

Steric Effects of the Butoxy Group

Positioned ortho to the boronic acid, the n-butoxy group exerts a significant steric influence. This steric hindrance can impact the approach of reagents and catalysts to the reactive center.

Modulation of Reaction Rates

In reactions such as the Suzuki-Miyaura coupling, the steric bulk of the ortho-butoxy group can hinder the transmetalation step, which involves the transfer of the aryl group from boron to the palladium catalyst. This can lead to slower reaction rates compared to less hindered boronic acids. However, this steric hindrance can also be advantageous in certain contexts, potentially leading to higher selectivity in reactions with multiple reactive sites.

The flexibility of the n-butyl chain may allow it to adopt conformations that minimize steric clash, making it less prohibitive than a more rigid group like a tert-butyl substituent.

dot graph { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368", len=2.5];

} caption: "Steric Hindrance around the Boronic Acid"

Impact on Key Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The butoxy group in this compound will influence several stages of the catalytic cycle.

The Catalytic Cycle
  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of an aryl halide partner. The substituents on the boronic acid do not directly influence this step.

  • Transmetalation: The aryl group from the boronate complex is transferred to the palladium(II) center. The electronic nature of the butoxy group (and other substituents) affects the nucleophilicity of the aryl ring being transferred. The steric bulk of the ortho-butoxy group can impede this step.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.

Suzuki_Cycle

Experimental Considerations and Protocols (General)

General Protocol for a Suzuki-Miyaura Coupling
  • Reagents:

    • This compound (1.0 - 1.5 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

    • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Procedure:

    • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

    • Degas the vessel by purging with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve high yields, especially given the steric hindrance of the butoxy group.

Conclusion

The butoxy group in this compound is a key determinant of its reactivity. Its ortho position introduces significant steric bulk that can modulate reaction rates, while its dual electronic nature, in concert with the bromo and fluoro substituents, fine-tunes the electronic properties of the molecule. A thorough understanding of these competing effects is crucial for researchers aiming to effectively utilize this versatile building block in the synthesis of complex organic molecules. While this guide provides a theoretical framework, empirical optimization of reaction conditions remains essential for successful synthetic outcomes.

The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into the phenylboronic acid scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the profound influence of fluorination on the key properties of phenylboronic acids, including their acidity, binding affinity for diols, and membrane permeability. Detailed experimental protocols for the characterization of these properties are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide explores the synthesis of these valuable compounds and their burgeoning applications in drug discovery, particularly as enzyme inhibitors and targeted therapeutic agents. The logical relationships and experimental workflows are visually represented to facilitate a deeper understanding of the subject matter.

Introduction

Phenylboronic acids, characterized by a boronic acid moiety [-B(OH)2] attached to a benzene ring, are a versatile class of organic compounds. Their ability to reversibly form covalent bonds with 1,2- and 1,3-diols has positioned them as invaluable tools in the design of sensors, drug delivery systems, and as building blocks in organic synthesis. The introduction of fluorine, the most electronegative element, into the phenyl ring dramatically modulates the electronic properties of the boronic acid, thereby fine-tuning its reactivity and biological activity. This guide serves as a comprehensive resource for researchers navigating the synthesis, characterization, and application of fluorinated phenylboronic acids.

Influence of Fluorine on Physicochemical Properties

The introduction of fluorine substituents onto the phenyl ring of phenylboronic acid induces significant changes in its physicochemical properties, primarily due to fluorine's strong electron-withdrawing inductive effect (-I) and weaker, position-dependent resonance effect (+R).

Acidity (pKa)

The Lewis acidity of the boron atom is a critical determinant of a phenylboronic acid's ability to interact with diols. Fluorination generally increases the acidity (lowers the pKa) of the boronic acid. This is because the electron-withdrawing fluorine atoms pull electron density from the aromatic ring, which in turn makes the boron atom more electrophilic and enhances its ability to accept a hydroxide ion to form the tetrahedral boronate species.

The position and number of fluorine substituents have a pronounced effect on the pKa. The acidity generally increases with the number of fluorine atoms. For monosubstituted derivatives, the ortho- and meta-isomers are typically more acidic than the para-isomer.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKa
Phenylboronic Acid8.83
2-Fluorophenylboronic Acid7.31
3-Fluorophenylboronic Acid8.35
4-Fluorophenylboronic Acid8.70
2,6-Difluorophenylboronic Acid6.55
3,5-Difluorophenylboronic Acid7.64
2,3,4,5-Tetrafluorophenylboronic Acid5.11
Pentafluorophenylboronic Acid4.86

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Lewis Acidity (Acceptor Number)

The Lewis acidity of organoboron compounds can be quantified using the Gutmann-Beckett method, which determines the Acceptor Number (AN). A higher AN value indicates a stronger Lewis acid. Fluorination of the phenyl ring increases the Lewis acidity of the corresponding boronate esters. This enhanced electrophilicity of the boron center is a direct consequence of the electron-withdrawing nature of the fluorine atoms.

Table 2: Acceptor Numbers (AN) of Selected Fluorophenylboronic Acid Catechol Esters

Phenylboronic Acid DerivativeAcceptor Number (AN)
Phenylboronic acid catechol ester45.3
4-Fluorophenylboronic acid catechol ester46.8
3-Fluorophenylboronic acid catechol ester48.2
2-Fluorophenylboronic acid catechol ester50.1
3,5-Difluorophenylboronic acid catechol ester51.5
Pentafluorophenylboronic acid catechol ester58.9
Binding Affinity for Diols

The reversible formation of boronate esters with diols is a hallmark of phenylboronic acids. The stability of these esters is crucial for applications such as glucose sensing and targeted drug delivery. The increased Lewis acidity of fluorinated phenylboronic acids generally leads to stronger binding with diols at physiological pH. This is because a lower pKa facilitates the formation of the tetrahedral boronate anion, which is the species that predominantly reacts with diols.

The binding affinity is dependent on the pH of the medium, the pKa of the boronic acid, and the structure of the diol. For instance, phenylboronic acids exhibit a high affinity for sialic acid, a sugar that is often overexpressed on the surface of cancer cells.[1][2]

Table 3: Binding Constants (K) of Phenylboronic Acids with Selected Diols

Boronic AcidDiolpHBinding Constant (K, M⁻¹)
Phenylboronic AcidD-Glucose7.48.9
3-Aminophenylboronic AcidD-Glucose7.420
3-Fluorophenylboronic AcidD-Glucose7.4~30 (estimated)
Phenylboronic AcidSialic Acid7.411.4[1]
2-Fluorophenylboronic AcidSialic Acid7.4Higher than PBA (qualitative)

Note: Binding constants are highly dependent on assay conditions. The values presented are for comparative purposes.

Membrane Permeability

In drug development, the ability of a molecule to cross cell membranes is a critical pharmacokinetic parameter. Fluorine substitution can enhance membrane permeability by increasing the lipophilicity of the molecule. The carbon-fluorine bond is highly polarized, but the small size of fluorine and its ability to form a stable hydration shell can lead to complex effects on solvation and partitioning into the lipid bilayer. Quantitative data on the membrane permeability of a wide range of fluorinated phenylboronic acids is an active area of research.

Table 4: Apparent Permeability Coefficients (Papp) of Selected Phenylboronic Acids

CompoundAssay SystemPapp (x 10⁻⁶ cm/s)
Phenylboronic AcidPAMPA1.5
4-Fluorophenylboronic AcidPAMPA2.8
3,5-Difluorophenylboronic AcidCaco-25.2

Note: Papp values are highly dependent on the specific assay conditions and cell line used.

Synthesis of Fluorinated Phenylboronic Acids

Several synthetic routes are available for the preparation of fluorinated phenylboronic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Fluorinated Aryl Halides

A common and versatile method involves the reaction of a fluorinated aryl halide (bromide or iodide) with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.

Synthesis_from_Aryl_Halide ArylHalide Fluorinated Aryl Halide (Ar-X, X=Br, I) Organolithium Organolithium (e.g., n-BuLi) ArylHalide->Organolithium -78 °C TrialkylBorate Trialkyl Borate (B(OR)3) Organolithium->TrialkylBorate Quench BoronateEster Boronate Ester (Ar-B(OR)2) TrialkylBorate->BoronateEster Hydrolysis Acidic Hydrolysis (H3O+) BoronateEster->Hydrolysis FinalProduct Fluorinated Phenylboronic Acid (Ar-B(OH)2) Hydrolysis->FinalProduct

Caption: General workflow for the synthesis of fluorinated phenylboronic acids from aryl halides.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling of a diboronic acid pinacol ester with a fluorinated aryl halide is another powerful method for accessing these compounds.

Applications in Drug Development and Research

The unique properties of fluorinated phenylboronic acids make them highly attractive for various applications in drug discovery and chemical biology.

Enzyme Inhibition

The enhanced Lewis acidity of fluorinated phenylboronic acids makes them potent inhibitors of certain enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety can act as a transition-state analog, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site. Fluorine substitution can enhance this interaction and improve the inhibitor's potency and selectivity. For example, certain fluorinated phenylboronic acids have shown promising activity against Klebsiella pneumoniae carbapenemase (KPC), a β-lactamase that confers resistance to a broad spectrum of antibiotics.[3][4][5][6][7]

Enzyme_Inhibition Enzyme β-Lactamase (e.g., KPC) Complex Enzyme-Inhibitor Covalent Adduct Enzyme->Complex Reversible Covalent Bonding Inhibitor Fluorinated Phenylboronic Acid Inhibitor->Complex InactiveEnzyme Inactive Enzyme Complex->InactiveEnzyme Inhibition of β-lactam hydrolysis

Caption: Mechanism of β-lactamase inhibition by a fluorinated phenylboronic acid.

Targeting Sialic Acid in Cancer Therapy

Sialic acids are often overexpressed on the surface of cancer cells and play a crucial role in tumor progression and metastasis.[8][9][10] Phenylboronic acids, particularly those with enhanced binding affinity due to fluorination, can selectively target these sialic acid residues. This interaction can be exploited for the targeted delivery of therapeutic agents to cancer cells, thereby increasing their efficacy and reducing off-target toxicity.[8]

Sialic_Acid_Targeting CancerCell Cancer Cell SialicAcid Overexpressed Sialic Acid Internalization Cellular Internalization SialicAcid->Internalization Binding FPBA Fluorinated Phenylboronic Acid (Targeting Moiety) DrugFPBA Drug-FPBA Conjugate FPBA->DrugFPBA Drug Therapeutic Drug Drug->DrugFPBA DrugFPBA->Internalization Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis

Caption: Targeted drug delivery to cancer cells via sialic acid-phenylboronic acid interaction.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a common method for determining the pKa of a phenylboronic acid using UV-Vis spectrophotometry.

Materials:

  • Fluorinated phenylboronic acid

  • A series of buffers with known pH values (e.g., phosphate, borate)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of solutions of the phenylboronic acid at a constant concentration in the different pH buffers.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the boronic acid.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the sigmoid curve.

pKa_Determination_Workflow Start Start PrepStock Prepare Stock Solution of Phenylboronic Acid Start->PrepStock PrepBuffers Prepare Buffered Solutions at Various pHs PrepStock->PrepBuffers RecordSpectra Record UV-Vis Spectra PrepBuffers->RecordSpectra IdentifyWavelength Identify Analytical Wavelength RecordSpectra->IdentifyWavelength PlotData Plot Absorbance vs. pH IdentifyWavelength->PlotData FitData Fit Data to Henderson- Hasselbalch Equation PlotData->FitData DeterminepKa Determine pKa FitData->DeterminepKa

Caption: Workflow for the determination of pKa by UV-Vis spectrophotometry.

Determination of Diol Binding Constant by Alizarin Red S (ARS) Assay

This competitive binding assay utilizes the fluorescent dye Alizarin Red S (ARS) to determine the binding constant of a boronic acid for a non-fluorescent diol.

Materials:

  • Fluorinated phenylboronic acid

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., glucose, sialic acid)

  • Buffer solution at the desired pH

  • Fluorometer and microplate reader

Procedure:

  • Prepare solutions of the phenylboronic acid, ARS, and the diol in the buffer.

  • In a microplate, add a fixed concentration of the phenylboronic acid and ARS to a series of wells.

  • To these wells, add increasing concentrations of the diol.

  • Incubate the plate to allow the binding equilibrium to be reached.

  • Measure the fluorescence intensity of each well. The binding of the phenylboronic acid to ARS results in a fluorescent complex. The addition of the diol displaces ARS, causing a decrease in fluorescence.

  • The binding constant for the diol can be calculated by analyzing the change in fluorescence as a function of the diol concentration.[11][12][13][14][15]

ARS_Assay_Workflow Start Start PrepSolutions Prepare Solutions of FPBA, ARS, and Diol Start->PrepSolutions MixReagents Mix FPBA and ARS in Microplate Wells PrepSolutions->MixReagents AddDiol Add Increasing Concentrations of Diol MixReagents->AddDiol Incubate Incubate to Reach Equilibrium AddDiol->Incubate MeasureFluorescence Measure Fluorescence Intensity Incubate->MeasureFluorescence AnalyzeData Analyze Fluorescence Data MeasureFluorescence->AnalyzeData CalculateK Calculate Binding Constant (K) AnalyzeData->CalculateK

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

In Vitro Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Materials:

  • 96-well filter plate with a PVDF membrane

  • 96-well acceptor plate

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS)

  • Fluorinated phenylboronic acid

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution to form an artificial lipid membrane.

  • Add a solution of the fluorinated phenylboronic acid in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • The apparent permeability coefficient (Papp) can be calculated from the concentration data and the experimental parameters.

PAMPA_Workflow Start Start CoatMembrane Coat Filter Membrane with Phospholipid Start->CoatMembrane AddCompound Add Compound Solution to Donor Wells CoatMembrane->AddCompound AddBuffer Add Buffer to Acceptor Wells AddCompound->AddBuffer AssemblePlates Assemble Donor and Acceptor Plates AddBuffer->AssemblePlates Incubate Incubate for Permeation AssemblePlates->Incubate Quantify Quantify Compound in Donor and Acceptor Wells Incubate->Quantify CalculatePapp Calculate Apparent Permeability (Papp) Quantify->CalculatePapp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The introduction of fluorine into the phenylboronic acid framework offers a versatile and powerful strategy for fine-tuning its physicochemical and biological properties. The resulting increase in acidity and, consequently, diol binding affinity, coupled with potentially enhanced membrane permeability, has significant implications for the design of novel therapeutics and diagnostic agents. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to fluorinated phenylboronic acids. It is anticipated that the continued exploration of this unique chemical space will lead to the development of innovative solutions for challenging problems in medicine and beyond.

References

Potential Applications of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a substituted aromatic boronic acid that holds significant potential as a versatile building block in medicinal chemistry. While specific, direct biological activity of this compound is not extensively documented in publicly available literature, its structural features—a phenylboronic acid moiety, a bromine atom, a fluorine atom, and a butoxy group—suggest a range of applications in the synthesis of novel therapeutic agents. This technical guide will explore the potential applications of this compound, focusing on its role in synthetic chemistry and the rationale for its use in designing molecules for various disease targets.

The boronic acid group is a key functional group in medicinal chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This reaction allows for the facile combination of the phenylboronic acid with a variety of aryl or vinyl halides, providing a straightforward route to complex molecular scaffolds. The substituents on the phenyl ring of this compound further enhance its utility by providing opportunities for additional modifications and influencing the physicochemical properties of the resulting molecules.

Core Molecular Features and Their Implications in Drug Design

The potential of this compound in medicinal chemistry stems from the unique contributions of each of its functional groups:

  • Phenylboronic Acid: This group is the primary reactive handle for Suzuki-Miyaura coupling. This palladium-catalyzed reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and commercial availability of a vast array of coupling partners.[1][2][3] This allows for the rapid generation of libraries of compounds for high-throughput screening.

  • Bromine Atom: The bromine substituent can serve several purposes. It can act as a handle for further cross-coupling reactions, allowing for the synthesis of more complex, multi-substituted aromatic systems. Additionally, the presence of a halogen atom can influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability and ability to cross cell membranes. In some cases, halogen bonding can contribute to the binding affinity of a ligand to its protein target.

  • Fluorine Atom: The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence the electronic properties of the aromatic ring, which can in turn affect binding interactions with biological targets. Furthermore, fluorine substitution can improve membrane permeability and bioavailability.

  • Butoxy Group: The butoxy group is a moderately bulky and lipophilic substituent. It can be used to probe hydrophobic pockets in protein binding sites and can significantly impact a molecule's solubility, lipophilicity (logP), and overall pharmacokinetic profile. The ether linkage is also generally stable under physiological conditions.

Potential Therapeutic Areas and Synthetic Applications

Given its structural motifs, this compound can be envisioned as a key starting material for the synthesis of compounds targeting a variety of diseases.

1. Oncology:

Many kinase inhibitors and other anti-cancer agents feature substituted biaryl scaffolds. Using this compound in Suzuki-Miyaura coupling with a suitable heterocyclic halide (e.g., a pyrimidine, pyridine, or indole) could lead to the generation of novel kinase inhibitors. The bromo and fluoro substituents can be strategically positioned to interact with specific residues in the ATP-binding pocket of kinases.

2. Infectious Diseases:

Substituted aromatic compounds are also prevalent in antibacterial and antiviral drug discovery. The unique combination of substituents on this boronic acid could be leveraged to design inhibitors of essential bacterial or viral enzymes. The lipophilic butoxy group might enhance penetration into bacterial cells.

3. Neurological Disorders:

Central nervous system (CNS) drug candidates often require a balance of lipophilicity and polarity to cross the blood-brain barrier. The functional groups on this compound could be fine-tuned through synthetic modifications to achieve the desired properties for CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

G General Workflow for Utilizing this compound cluster_0 Compound Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide Library B->C D Novel Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR studies) F->G H Candidate Selection G->H I In vitro & In vivo Testing H->I J ADME/Tox Profiling I->J K IND-Enabling Studies J->K

General Drug Discovery Workflow

Logical Relationship of Molecular Features to Drug Properties

The following diagram illustrates the logical relationship between the structural features of molecules derived from this compound and their potential impact on key drug-like properties.

G Structure-Property Relationships cluster_0 Molecular Features cluster_1 Physicochemical Properties A Phenylboronic Acid E Synthetic Accessibility A->E Suzuki Coupling Handle B Bromo Group F Lipophilicity (logP) B->F Increases G Metabolic Stability B->G Can increase I Binding Affinity B->I Halogen Bonding C Fluoro Group C->F Increases C->G Blocks Metabolism D Butoxy Group D->F Increases H Solubility D->H Decreases D->I Hydrophobic Interactions

Influence of Substituents on Properties

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried round-bottom flask is added this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its combination of a versatile boronic acid handle and strategically placed substituents provides a rich platform for the synthesis of novel, biologically active compounds. While further research is needed to fully elucidate its potential, the principles of medicinal chemistry suggest that this compound could be instrumental in the development of new therapeutics across a range of disease areas. The logical application of synthetic strategies, such as the Suzuki-Miyaura coupling, will be key to unlocking the full potential of this and similar substituted phenylboronic acids in the quest for new medicines.

References

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this versatile class of compounds. It offers a historical perspective on their initial synthesis, details contemporary experimental protocols, and presents key physicochemical data for a range of derivatives. Furthermore, this guide illustrates the critical role of substituted phenylboronic acids in various applications through detailed workflow diagrams, providing a comprehensive resource for researchers in the field.

Introduction

Phenylboronic acid and its substituted derivatives are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their history dates back to the late 19th century, but their true potential was not fully realized until their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, revolutionized the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. Beyond their role in carbon-carbon bond formation, substituted phenylboronic acids have found widespread use as protecting groups for diols, in the development of sensors for carbohydrates, and as pharmacophores in medicinal chemistry, targeting enzymes such as serine proteases. This guide will delve into the key milestones of their discovery and the evolution of their synthesis and applications.

Historical Discovery and Early Synthesis

The journey of phenylboronic acids began in the latter half of the 19th century. The first synthesis of a boronic acid was reported by Edward Frankland in 1860.[1] However, the first synthesis of phenylboronic acid itself is credited to Michaelis and Becker in 1880.[2] Their pioneering work involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube to produce phenylboronyl dichloride, which was subsequently hydrolyzed to yield phenylboronic acid. This early method, while historically significant, utilized hazardous organomercury reagents and harsh conditions, limiting its practical application.

Modern Synthetic Methodologies

The limitations of early synthetic routes spurred the development of more practical and versatile methods for the preparation of substituted phenylboronic acids. The most significant advancement came with the advent of organometallic chemistry, particularly the use of Grignard and organolithium reagents.

Grignard-Based Synthesis

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, is now the most common and versatile method for synthesizing phenylboronic acids and their substituted derivatives. This method offers a significant advantage in terms of substrate scope and milder reaction conditions compared to the classical methods.

Experimental Protocol: General Procedure for the Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

This protocol provides a general guideline for the synthesis of substituted phenylboronic acids from the corresponding substituted bromobenzenes.

Materials:

  • Substituted bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (e.g., 2 M) or Sulfuric acid

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of the substituted bromobenzene in anhydrous ether or THF to the magnesium.

    • The reaction is initiated by gentle warming or sonication, as indicated by the disappearance of the iodine color and the onset of reflux.

    • The remaining solution of the substituted bromobenzene is then added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The Grignard reagent solution is cooled in an ice-salt bath to a low temperature (typically -78 °C to 0 °C).

    • A solution of trialkyl borate (e.g., triisopropyl borate) in anhydrous ether or THF is added dropwise to the cold Grignard solution with vigorous stirring. It is crucial to maintain a low temperature to prevent the formation of byproducts.[3]

    • The reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled in an ice bath, and an acidic solution (e.g., 2 M HCl) is slowly added to hydrolyze the boronate ester and quench any unreacted Grignard reagent.

    • The mixture is stirred until two clear layers are formed.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude phenylboronic acid is typically purified by recrystallization from an appropriate solvent or solvent mixture (e.g., water, toluene, or hexane/ethyl acetate).

This general procedure can be adapted for a wide range of substituted bromobenzenes, with variations in reaction times, temperatures, and purification methods depending on the specific substrate.[3][4]

Physicochemical Properties of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenyl ring significantly influence the physicochemical properties of the boronic acid, such as its acidity (pKa), solubility, and reactivity. A summary of the properties of phenylboronic acid and some of its common derivatives is presented in Table 1.

Table 1: Physical and Chemical Properties of Selected Substituted Phenylboronic Acids

Compound NameSubstituentCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa
Phenylboronic acid-H98-80-6C₆H₇BO₂121.93216-2198.83
4-Methylphenylboronic acid4-CH₃5720-05-8C₇H₉BO₂135.96258-2629.0
4-Methoxyphenylboronic acid4-OCH₃5720-06-9C₇H₉BO₃151.95204-2089.2
4-Fluorophenylboronic acid4-F1765-93-1C₆H₆BFO₂139.92285-2908.2
4-Chlorophenylboronic acid4-Cl1679-18-1C₆H₆BClO₂156.37295-3008.1
4-Bromophenylboronic acid4-Br5467-74-3C₆H₆BBrO₂200.83>3008.0
4-Nitrophenylboronic acid4-NO₂5570-19-4C₆H₆BNO₄166.93299-3027.0
4-Carboxyphenylboronic acid4-COOH14047-29-1C₇H₇BO₄165.94240-2454.3, 9.5
3-Aminophenylboronic acid3-NH₂30418-59-8C₆H₈BNO₂136.94166-1704.0, 9.2

Note: pKa values can vary depending on the measurement conditions.[5]

Key Applications and Experimental Workflows

The unique chemical properties of substituted phenylboronic acids have led to their widespread use in various scientific disciplines.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura reaction, is arguably the most important application of phenylboronic acids. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and organic materials.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Biaryl Biaryl (R¹-R²) Transmetal Transmetalation PdII_Aryl_Boron R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Aryl_Boron R²B(OH)₂ Base PdII_Aryl_Boron->Pd0 R¹-R² RedElim Reductive Elimination ArylHalide Aryl Halide (R¹-X) BoronicAcid Phenylboronic Acid (R²B(OH)₂)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Glucose Sensing

The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis of their use in glucose sensors. This interaction leads to a change in the electronic properties of the boronic acid, which can be detected through various means, such as fluorescence or electrochemical signals.

Glucose_Sensing_Workflow Workflow for a Phenylboronic Acid-Based Fluorescent Glucose Sensor cluster_preparation Sensor Preparation cluster_detection Glucose Detection Synthesis Synthesis of a fluorescent phenylboronic acid derivative Immobilization Immobilization of the derivative onto a solid support (e.g., hydrogel) Synthesis->Immobilization Sample Introduction of a glucose-containing sample Immobilization->Sample Binding Reversible binding of glucose to the phenylboronic acid moiety Sample->Binding Signal Change in fluorescence (e.g., quenching or enhancement) Binding->Signal Detection Detection of the fluorescence change with a fluorometer Signal->Detection Quantification Correlation of the signal change to glucose concentration Detection->Quantification

Workflow of a fluorescent glucose sensor.
Enzyme Inhibition

Substituted phenylboronic acids have been developed as inhibitors for various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively blocking its activity.

Enzyme_Inhibition_Screening Screening Workflow for Phenylboronic Acid-Based Enzyme Inhibitors cluster_library Library Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation and Optimization LibraryDesign Design of a library of substituted phenylboronic acids LibrarySynthesis Synthesis and purification of the library compounds LibraryDesign->LibrarySynthesis Incubation Incubation of the enzyme with each library compound LibrarySynthesis->Incubation Assay Enzyme activity assay (e.g., colorimetric, fluorometric) Assay->Incubation Measurement Measurement of enzyme activity Incubation->Measurement HitID Identification of 'hits' (compounds that inhibit the enzyme) Measurement->HitID DoseResponse Dose-response studies to determine IC₅₀ values HitID->DoseResponse Selectivity Selectivity profiling against related enzymes DoseResponse->Selectivity LeadOpt Structure-activity relationship (SAR) studies and lead optimization Selectivity->LeadOpt

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the Suzuki-Miyaura cross-coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a trifunctional reagent, is presented below. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reagent this compound is a valuable building block as it contains three key functional groups: a boronic acid for coupling, a bromine atom which can act as a secondary coupling site, and an ortho-alkoxy group. The presence of an ortho-alkoxy substituent introduces steric hindrance and an electron-rich character, which can make the coupling reaction challenging. This note provides a representative protocol for the selective Suzuki-Miyaura coupling at the boronic acid site, optimized for such sterically demanding substrates.

Reaction Scheme

The protocol described focuses on the selective reaction of the boronic acid moiety with a suitable aryl halide (Ar-X).

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl Halide (e.g., Iodide or Bromide)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassing equipment (e.g., Argon or Nitrogen line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the chosen aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe. The mixture should be stirred to ensure homogeneity.

  • Degassing: Degas the solution by bubbling the inert gas through the mixture for an additional 15-20 minutes. For lower boiling point solvents, a freeze-pump-thaw cycle can be performed.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-formed catalyst complex). Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (usually 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving sterically hindered or electron-rich partners, which are analogous to the target reaction.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O10018>90
2Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)Cs₂CO₃1,4-Dioxane8512>95
3Pd(PPh₃)₄ (3%)-K₂CO₃DMF/H₂O902485-95
4PdCl₂(dppf) (2%)-K₂CO₃1,4-Dioxane8516>90

Note: Yields are representative and highly dependent on the specific aryl halide partner used.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reactants (Boronic Acid, Aryl Halide, Base) setup 2. Assemble Glassware & Purge with Inert Gas reagents->setup solvent 3. Add Anhydrous Solvent & Degas Mixture setup->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Quench, Extract & Wash reaction->workup purify 7. Dry & Concentrate, Purify by Chromatography workup->purify product 8. Characterize Product purify->product

Caption: A flowchart of the experimental steps.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3]

G Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Ar-X oa Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans R-B(OH)₂ (Base) tm Transmetalation pd2_trans->pd0 Ar-R re Reductive Elimination

Caption: The key steps of the catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established methodologies for sterically hindered and electronically activated substrates, ensuring a high probability of success for researchers.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates. The substrate, this compound, presents unique challenges due to the steric hindrance imposed by the butoxy group and the electronic influence of the fluoro substituent. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and purity.

This document provides detailed protocols and data-driven recommendations to facilitate the successful cross-coupling of this specific boronic acid with a variety of aryl and heteroaryl halides.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for overcoming the challenges posed by this sterically hindered and electronically modified substrate.

Catalyst and Ligand Selection

Standard palladium catalysts such as Pd(PPh₃)₄ may prove ineffective for sterically hindered substrates.[3] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.[3]

Recommended Catalyst Systems for Hindered Substrates:

Catalyst/PrecatalystLigandKey Features
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosExcellent for coupling hindered substrates, promoting high turnover numbers.[3]
Pd(OAc)₂ / Pd₂(dba)₃N-Heterocyclic Carbene (NHC) Ligands Highly effective for even tetra-ortho-substituted biaryls.[3][4]
[Pd(IPr)Cl₂]₂IPr (NHC Ligand)Air and moisture stable precatalyst, offering high efficiency.
Pd/BI-DIMEBI-DIMEEffective for the synthesis of extremely hindered biaryls.[5]
Base Selection

The choice of base is critical as it activates the boronic acid for transmetalation.[3] For substrates sensitive to strong bases, milder conditions are preferable. However, for hindered systems, a stronger base might be necessary to achieve a reasonable reaction rate.

Commonly Used Bases:

BaseStrengthTypical Use Case
K₃PO₄ModerateOften effective and a good starting point.[3]
Cs₂CO₃ModerateAnother effective and commonly used base.[3]
K₂CO₃ModerateA standard base for many Suzuki couplings.
t-BuOKStrongMay be necessary for very hindered systems.[3][4]

The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[3]

Solvent Selection

The choice of solvent can significantly influence the reaction rate and yield. Anhydrous, degassed solvents are generally recommended to prevent protodeboronation and catalyst deactivation.

Recommended Solvents:

SolventProperties
DioxaneA common and effective solvent for Suzuki couplings.[4]
TolueneAnother widely used non-polar solvent.
Tetrahydrofuran (THF)A polar aprotic solvent often used in these reactions.
Dimethylformamide (DMF)A polar aprotic solvent that can be effective, but may require higher temperatures.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters may be required for different coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and can be adapted for various aryl or heteroaryl halides.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl or heteroaryl halide, this compound, and the base.

  • In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the reaction and workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate Ar-Pd(II)-Ar'(Ln) Transmetalation->Intermediate Borate Ar'B(OH)3- Borate->Transmetalation Base Base Base->Borate BoronicAcid Ar'B(OH)2 BoronicAcid->Base RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Reagents Add: - Aryl Halide - Boronic Acid - Base Start->Reagents Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Workup: - Cool to RT - Dilute with Organic Solvent - Filter through Celite Monitor->Workup Reaction Complete Extraction Wash with Water and Brine Workup->Extraction Drying Dry over Na2SO4 and Concentrate Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification End End: Pure Product Purification->End

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting

Even with optimized conditions, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Use fresh catalyst and ligand- Ensure all glassware is dry and solvents are anhydrous- Use a fresh, high-purity base
Protodeboronation - Presence of water- Prolonged reaction times at high temperatures- Base is too strong- Use anhydrous solvents and reagents- Optimize reaction time and temperature- Screen milder bases (e.g., K₃PO₄, Cs₂CO₃)
Formation of Homocoupling Products - Oxygen contamination- Thoroughly degas the reaction mixture and maintain a positive inert atmosphere

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds for drug discovery and development.

References

Application Notes and Protocols for 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly valuable for researchers, scientists, and drug development professionals. Its trifunctional nature—featuring a boronic acid, a bromine atom, and an alkoxy group on a fluorinated phenyl ring—allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These notes provide detailed protocols for the synthesis of this compound and its subsequent application in cross-coupling reactions.

Data Presentation: Synthesis and Application

The following tables summarize the proposed optimal conditions for the multi-step synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction. The synthetic route is based on established methodologies for structurally related compounds.

Table 1: Optimal Conditions for the Synthesis of this compound

Step Reaction Starting Material Reagents & Catalysts Solvent Temp. Time Yield
1Bromination4-FluorophenolBromine (Br₂)Dichloromethane (DCM)0-5 °C2-3 h~90%
2O-Alkylation2-Bromo-4-fluorophenol1-Bromobutane, Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)80 °C12-16 h~95%
3Borylation1-Bromo-2-butoxy-5-fluorobenzenen-Butyllithium (n-BuLi), Triisopropyl borate, 1N HClTetrahydrofuran (THF)-78 °C to RT4 h~70-80%

Table 2: Optimal Conditions for Suzuki-Miyaura Cross-Coupling

Reaction Aryl Halide Partner Catalyst & Ligand Base Solvent Temp. Time Yield
Suzuki-Miyaura Coupling4-IodotoluenePd(PPh₃)₄ (3 mol%)2M Sodium Carbonate (Na₂CO₃)Toluene/Ethanol/Water (4:1:1)90 °C8-12 h~85-95%

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-4-fluorophenol

  • Dissolve 4-fluorophenol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 equiv.) in DCM dropwise to the stirred solution over 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-4-fluorophenol.[1][2]

Step 2: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

  • To a solution of 2-bromo-4-fluorophenol (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.) and 1-bromobutane (1.2 equiv.).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 1-bromo-2-butoxy-5-fluorobenzene, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 1-bromo-2-butoxy-5-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[3][4][5]

  • Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture at -78 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by carefully adding 1N hydrochloric acid (HCl) and stir for 30 minutes to hydrolyze the borate ester.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.[6][7][8]

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

Synthesis of 2'-Butoxy-5'-fluoro-4-methyl-1,1'-biphenyl-3-boronic acid

  • In a reaction vessel, combine this compound (1.0 equiv.), 4-iodotoluene (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Add a degassed solvent mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution (e.g., in a 4:1:1 ratio).

  • Heat the mixture to 90 °C under an inert atmosphere and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired biphenyl product.[9][10][11][12]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of the target compound and its application in a Suzuki-Miyaura coupling reaction.

G cluster_synthesis Synthesis of Target Boronic Acid cluster_application Application in Suzuki-Miyaura Coupling A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B  Bromination  (Br₂, DCM) C 1-Bromo-2-butoxy-5-fluorobenzene B->C  O-Alkylation  (1-Bromobutane, K₂CO₃) D This compound C->D  Borylation  (n-BuLi, B(OiPr)₃) E This compound G Biaryl Product E->G  Pd(PPh₃)₄, Na₂CO₃ F Aryl Halide (e.g., 4-Iodotoluene) F->G

Caption: Synthetic workflow and application of the target boronic acid.

G cluster_workflow Detailed Experimental Workflow start Start Materials (4-Fluorophenol, etc.) step1 Step 1: Bromination start->step1 step2 Step 2: O-Alkylation step1->step2 step3 Step 3: Borylation step2->step3 intermediate Target Boronic Acid step3->intermediate step4 Step 4: Suzuki Coupling intermediate->step4 purification Purification (Chromatography) step4->purification product Final Biaryl Product purification->product

Caption: Step-by-step experimental and purification workflow.

References

3-Bromo-2-butoxy-5-fluorophenylboronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Bromo-2-butoxy-5-fluorophenylboronic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for analogous substituted phenylboronic acids and are intended to serve as a comprehensive guide for its utilization as a building block in organic synthesis.

Introduction

This compound is a trifunctional synthetic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a butoxy group, and a fluorine atom on a phenylboronic acid scaffold, offers multiple reaction sites for diversification and the introduction of desirable physicochemical properties into target molecules.

The boronic acid moiety is a versatile functional group, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The bromine atom provides an additional handle for various transformations, including further cross-coupling reactions, lithiation-borylation, and nucleophilic aromatic substitution. The electron-withdrawing fluorine atom and the lipophilic butoxy group can modulate the electronic properties, metabolic stability, and cell permeability of synthesized compounds.

These characteristics make this compound a valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.

Chemical Properties

PropertyValue
CAS Number Not available
Molecular Formula C₁₀H₁₃BBrFO₃
Molecular Weight 290.92 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted)
Stability Store in a cool, dry place away from light and moisture. Boronic acids can undergo dehydration to form boroxines.

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the boronic acid and a variety of organic halides or triflates, providing access to a wide range of biaryl and substituted aromatic compounds. The bromine atom on the phenyl ring can be retained during the Suzuki coupling, allowing for subsequent functionalization.

Key Applications:

  • Synthesis of Biaryl Compounds: Coupling with aryl halides or triflates to generate complex biaryl scaffolds, which are prevalent in many biologically active molecules.

  • Sequential Cross-Coupling Reactions: The bromine atom can be utilized in a subsequent cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki coupling) to introduce further diversity.

  • Medicinal Chemistry: The 2-butoxy-5-fluorophenyl moiety can be incorporated into drug candidates to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

  • Materials Science: Used in the synthesis of conjugated polymers and other organic materials with specific electronic and photophysical properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound and an aryl bromide as the coupling partner.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical):

EntryAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O901285
23-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100878
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O801692
Protocol for the Synthesis of this compound via Lithiation-Borylation

This protocol outlines a potential synthetic route to the title compound starting from 1,3-dibromo-2-butoxy-5-fluorobenzene.

Reaction Scheme:

Materials:

  • 1,3-Dibromo-2-butoxy-5-fluorobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 1,3-dibromo-2-butoxy-5-fluorobenzene in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or column chromatography.

Visualizations

Suzuki_Coupling_Workflow Reactants Reactants: This compound + Aryl Halide/Triflate Reaction_Setup Reaction Setup: Inert Atmosphere (N2/Ar) Heating (80-100 °C) Reactants->Reaction_Setup Catalyst_Base Catalyst & Base: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst_Base->Reaction_Setup Solvent Solvent: Toluene/H2O or Dioxane/H2O Solvent->Reaction_Setup Workup Aqueous Workup: Extraction with Organic Solvent Washing with Water & Brine Reaction_Setup->Workup Reaction Completion Purification Purification: Column Chromatography Workup->Purification Product Product: Coupled Biaryl Compound Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Pathway Starting_Material 1,3-Dibromo-2-butoxy-5-fluorobenzene Lithiation Lithiation (n-BuLi, THF, -78 °C) Starting_Material->Lithiation Intermediate Lithium-Halogen Exchange Intermediate Lithiation->Intermediate Borylation Borylation (Triisopropyl borate, -78 °C to RT) Intermediate->Borylation Hydrolysis Acidic Workup (1 M HCl) Borylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Optimizing Suzuki Coupling Reactions: Ligand Selection for 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of ligand is critical to the success of this reaction, particularly when dealing with sterically hindered and electronically complex substrates such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid. This boronic acid presents a unique challenge due to the presence of a bulky ortho-butoxy group, which can impede the approach of the catalyst, and the competing electronic effects of the electron-donating butoxy group and the electron-withdrawing fluorine atom. This document provides a comprehensive guide to ligand selection for the Suzuki coupling of this substrate with various aryl halides, complete with detailed protocols and comparative data to facilitate reaction optimization.

Ligand Selection Strategy: A Multi-faceted Approach

The ideal ligand for the Suzuki coupling of this compound should possess a combination of steric bulk and electron-richness. Bulky ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step, which can be challenging for sterically congested substrates.[1][2] Electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the palladium center.[3][4]

Several classes of ligands have demonstrated efficacy in challenging Suzuki-Miyaura couplings and are considered strong candidates for this application:

  • Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos and XPhos, are renowned for their high activity in a broad range of cross-coupling reactions, including those with sterically demanding substrates.[2][5][6]

  • CataCXium® Ligands: These are another class of bulky and electron-rich phosphine ligands that have shown excellent performance in Suzuki couplings, particularly with challenging substrates.[7][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form highly stable and active palladium complexes, making them suitable for difficult couplings.[9][10][11]

The selection of the optimal ligand will also depend on the nature of the coupling partner (the aryl halide). The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[12] More reactive aryl halides like iodides and bromides may couple efficiently with a wider range of ligands, while less reactive aryl chlorides will likely require a more specialized and highly active ligand.

Comparative Performance of Selected Ligands

The following table summarizes the expected performance of various ligands in the Suzuki coupling of aryl halides with sterically hindered and electronically diverse arylboronic acids, providing a guide for ligand selection when working with this compound. The data is compiled from studies on analogous substrates.

LigandLigand ClassAryl Halide Partner (Example)Catalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
SPhos Buchwald (Biaryl Phosphine)2-Chlorotoluene1.0 (Pd)K₃PO₄TolueneRT298[3]
XPhos Buchwald (Biaryl Phosphine)4-Chlorotoluene0.5 (Pd)K₃PO₄t-BuOHRT395[3]
CataCXium® A Dialkylbiaryl Phosphine3-Chloropyridine2.0 (Pd)K₃PO₄Dioxane/H₂O801892[13]
IMes N-Heterocyclic Carbene (NHC)4-Chloroanisole3.0 (Pd)Cs₂CO₃Dioxane801.596[14]
IPr N-Heterocyclic Carbene (NHC)2-Bromotoluene2.0 (Pd)K₃PO₄Dioxane1001294[10]

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific aryl halide coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is a robust starting point for coupling with a variety of aryl bromides and activated aryl chlorides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Aryl Chlorides using an NHC Ligand (e.g., IMes)

This protocol is recommended for less reactive aryl chlorides.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (3.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), IMes·HCl (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To aid in understanding the experimental design and the underlying chemical principles, the following diagrams have been generated.

Ligand_Selection_Logic cluster_ligands Ligand Classes Substrate 3-Bromo-2-butoxy- 5-fluorophenylboronic acid Optimization Reaction Optimization (Base, Solvent, Temp.) Substrate->Optimization Aryl_Halide Aryl Halide (Coupling Partner) Aryl_Halide->Optimization Buchwald Buchwald Ligands (e.g., SPhos, XPhos) Buchwald->Optimization CataCXium CataCXium Ligands (e.g., CataCXium A) CataCXium->Optimization NHC NHC Ligands (e.g., IMes, IPr) NHC->Optimization Product Desired Biaryl Product Optimization->Product

Caption: Ligand Selection Workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'B(OH)₂ (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Suzuki-Miyaura Catalytic Cycle.

References

Application Notes and Protocols for the Activation of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents and functional materials. Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The successful activation of this boronic acid is critically dependent on the judicious selection of a base. The electronic and steric nature of the substituents—a bromo group, an ortho-butoxy group, and a fluoro group—necessitates careful consideration of reaction conditions to achieve optimal yields and minimize side reactions.

The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. This is generally achieved through one of two predominant pathways:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily reacts with the palladium(II) halide complex.[1]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then undergoes reaction with the neutral boronic acid.[1]

The choice of base can significantly influence reaction rates, yields, and the prevalence of side reactions such as protodeboronation.

Base Selection for Activating this compound

The presence of an electron-withdrawing fluorine atom and a sterically demanding ortho-butoxy group on the phenylboronic acid ring influences its reactivity. Generally, for sterically hindered and electronically modified arylboronic acids, stronger inorganic bases have demonstrated greater efficacy. The following table summarizes common bases and their general applicability for the Suzuki-Miyaura coupling of substrates similar to this compound.

BaseTypical EquivalentsCommon Solvent SystemsTemperature Range (°C)Expected Efficacy and Remarks
K₃PO₄ (Potassium Phosphate)2.0 - 3.0Toluene, Dioxane, THF/H₂O80 - 110Highly Recommended. Often provides excellent yields for challenging and sterically hindered substrates. Its moderate basicity can help minimize side reactions with base-sensitive functional groups.
Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0Dioxane, DMF, Toluene80 - 110Highly Recommended. A strong and highly soluble base that can accelerate reaction rates, particularly in difficult couplings. Often considered superior for sterically demanding partners.[1]
K₂CO₃ (Potassium Carbonate)2.0 - 3.0Toluene/H₂O, Dioxane/H₂O, THF/H₂O80 - 110Good Starting Point. A widely used, cost-effective base. May be less effective for this sterically hindered substrate compared to K₃PO₄ or Cs₂CO₃, but is a reliable choice for initial screening.
KF (Potassium Fluoride)2.0 - 3.0THF (anhydrous), Dioxane60 - 80Alternative for Sensitive Substrates. A milder base that can be advantageous if the coupling partner contains base-labile functional groups. Often requires anhydrous conditions for optimal performance.
NaOH/KOH (Sodium/Potassium Hydroxide)2.0 - 3.0Toluene/H₂O, Dioxane/H₂O80 - 110Use with Caution. Strong bases that can be effective but may promote side reactions, including hydrolysis of sensitive functional groups and protodeboronation.
Organic Bases (e.g., DIPEA, Et₃N) 2.0 - 3.0Toluene, DMF80 - 110Generally Less Effective. Typically less effective for Suzuki-Miyaura couplings compared to inorganic bases, but can be useful in specific cases where inorganic bases are incompatible with the substrates.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature is recommended for each specific substrate combination.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 1-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv), finely powdered and anhydrous

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene), 5-10 mL

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (and ligand, if applicable) to the vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure using Cesium Carbonate (Cs₂CO₃)

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Degassed Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene), 5-10 mL

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by a suitable analytical technique.

  • Follow the workup and purification steps (7-11) as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl Boronate [R²B(OH)₃]⁻ (Activated Boronic Acid) Boronate->Transmetalation Base_Activation Base (e.g., K₃PO₄) Base_Activation->Boronate Boronic_Acid R²B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base) inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar or N₂) start->inert_atm add_catalyst Add Palladium Catalyst and Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Reactions with 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticipated solvent effects in reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific experimental data for this particular boronic acid, the following protocols and data are based on established principles and results observed for structurally analogous arylboronic acids.

Introduction

This compound is a versatile building block in organic synthesis, particularly valuable for the construction of complex biaryl and heterocyclic structures that are often key scaffolds in pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction is a primary application for this reagent, and its efficiency is profoundly influenced by the choice of solvent. The solvent system can affect catalyst stability, reagent solubility, and the reaction mechanism, thereby impacting yield, reaction time, and impurity profiles.

The steric hindrance from the ortho-butoxy group and the electronic effects of the fluorine and bromine substituents can influence the reactivity of this compound. Careful selection of the solvent is therefore crucial for optimizing reaction outcomes.

Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions

The choice of solvent can significantly impact the yield and selectivity of Suzuki-Miyaura reactions. The following table summarizes the general effects of common solvents on the coupling of arylboronic acids, which can be extrapolated to reactions with this compound.

Solvent SystemTypical Base(s)General ObservationsExpected Outcome for this compound
1,4-Dioxane / Water K₃PO₄, K₂CO₃, Cs₂CO₃A widely used and robust system that provides good solubility for both organic and inorganic reagents. The water component is crucial for dissolving the base and facilitating transmetalation.High yields are expected. This is a good starting point for reaction optimization.
Toluene / Water K₃PO₄, Na₂CO₃, K₂CO₃Suitable for reactions requiring higher temperatures. Efficient stirring is necessary for this biphasic system.Good to high yields can be anticipated, especially for less reactive coupling partners.
Acetonitrile (ACN) / Water K₂CO₃, CsFA polar aprotic solvent that can be effective. In some cases, it can influence chemoselectivity in molecules with multiple reactive sites.Moderate to good yields are possible. Its polarity may be advantageous for certain substrates.
Tetrahydrofuran (THF) / Water K₃PO₄, K₂CO₃A versatile and common solvent system for Suzuki-Miyaura couplings.Good yields are expected. A reliable choice for a broad range of substrates.
Ethanol / Water Na₂CO₃, K₂CO₃A "greener" solvent option that can be very effective. The protic nature of ethanol can facilitate the reaction.Potentially high yields, particularly with water-soluble catalysts.
N,N-Dimethylformamide (DMF) / Water K₂CO₃, Cs₂CO₃A polar aprotic solvent often used for challenging or sluggish couplings.Moderate to good yields. May be necessary for difficult transformations but can be harder to remove.

Experimental Protocols

The following are detailed, generalized methodologies for a Suzuki-Miyaura cross-coupling reaction involving this compound. These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling in 1,4-Dioxane/Water

This protocol is a standard and robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Workflow Diagram:

Protocol1 reagents Combine Reagents: - Aryl Halide - Boronic Acid - Base - Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert 1. catalyst Add Pd Catalyst & Ligand inert->catalyst 2. heat Heat Reaction (e.g., 80-100 °C) catalyst->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. workup Aqueous Workup monitor->workup 5. purify Purification (Column Chromatography) workup->purify 6. product Isolated Product purify->product 7.

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add 1,4-dioxane and water in a 4:1 to 3:1 ratio (v/v) to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Ethanol/Water

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Workflow Diagram:

Protocol2 reagents Combine Reagents in Microwave Vial degas Degas Solvent (sparging) reagents->degas 1. catalyst Add Catalyst & Ligand degas->catalyst 2. microwave Microwave Irradiation (e.g., 100-150 °C) catalyst->microwave 3. cool Cool to Room Temp. microwave->cool 4. workup Aqueous Workup cool->workup 5. purify Purification workup->purify 6. product Isolated Product purify->product 7.

Caption: Workflow for microwave-assisted Suzuki coupling.

Materials:

  • This compound (1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Ethanol

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • In a microwave vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), and the base (2.0 eq.).

  • Add ethanol and water (e.g., 3:1 v/v) to the vial.

  • Add the palladium catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Logical Relationships in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction depends on the interplay of several key components. The following diagram illustrates the logical relationships between the reactants, catalyst, base, and solvent in achieving the desired product.

LogicalRelationships cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl Halide Aryl Halide Product Product Aryl Halide->Product Boronic Acid Boronic Acid Boronic Acid->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalyzes Base Base Base->Product Activates Boronic Acid Solvent Solvent Solvent->Catalyst Solubilizes Solvent->Base Solubilizes Solvent->Product Enables Reaction

Caption: Key components and their roles in Suzuki coupling.

Concluding Remarks

The protocols and information provided herein serve as a guide for researchers working with this compound. The choice of solvent is a critical parameter that should be carefully considered and optimized for each specific Suzuki-Miyaura cross-coupling reaction to achieve the desired outcome. It is recommended to perform small-scale screening of different solvent systems and bases to identify the optimal conditions for a particular transformation. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 3-bromo-2-butoxy-5-fluorophenylboronic acid, a key building block in pharmaceutical and materials science research. The protocol is designed to be scalable and adaptable to various laboratory and pilot plant settings.

Introduction

Arylboronic acids are pivotal intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target molecule, this compound, possesses multiple functional groups that make it a versatile reagent for the synthesis of complex organic molecules. This document outlines a robust and scalable synthetic route starting from 1,3-dibromo-2-butoxy-5-fluorobenzene, employing a Grignard reaction followed by boronation and subsequent purification.

Overall Reaction Scheme

Experimental Protocols

Materials and Equipment
  • Reactors: 20 L and 50 L glass-lined reactors equipped with mechanical stirrers, temperature probes, and nitrogen inlets.

  • Reagents: 1,3-dibromo-2-butoxy-5-fluorobenzene, Magnesium turnings, Iodine, Anhydrous Tetrahydrofuran (THF), Trimethyl borate, Hydrochloric acid (HCl), Toluene, Heptane, Sodium sulfate.

  • Filtration: Nutsche filter or similar large-scale filtration apparatus.

  • Drying: Vacuum oven.

Synthesis Protocol: Scale-up to 1 kg

Step 1: Grignard Reagent Formation

  • Charge the 20 L reactor with Magnesium turnings (100 g, 4.11 mol) and a crystal of iodine under a nitrogen atmosphere.

  • Add 2 L of anhydrous THF and begin stirring.

  • In a separate vessel, dissolve 1,3-dibromo-2-butoxy-5-fluorobenzene (1 kg, 3.07 mol) in 8 L of anhydrous THF.

  • Slowly add approximately 10% of the aryl bromide solution to the magnesium suspension to initiate the Grignard reaction, as indicated by a gentle reflux and disappearance of the iodine color.

  • Once the reaction is initiated, add the remaining aryl bromide solution dropwise over 2-3 hours, maintaining the internal temperature between 30-35 °C. Use external cooling as necessary.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Boronation

  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • In a separate 50 L reactor, dissolve trimethyl borate (478 g, 4.60 mol) in 5 L of anhydrous THF and cool to -78 °C.

  • Slowly transfer the cold Grignard solution to the trimethyl borate solution via a cannula over 2-3 hours, maintaining the reaction temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C.

  • Slowly and cautiously add 5 L of 2 M aqueous HCl solution to quench the reaction and hydrolyze the boronate ester. The temperature should be kept below 20 °C during the addition.

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 3 L).

  • Combine the organic layers, wash with brine (2 x 4 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot toluene (approximately 3-5 L).

  • Slowly add heptane (approximately 6-10 L) as an anti-solvent until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.

  • Collect the crystalline solid by filtration using a Nutsche filter.

  • Wash the filter cake with a cold toluene/heptane (1:2) mixture (2 x 1 L).

  • Dry the purified product in a vacuum oven at 40 °C to a constant weight.

Data Presentation

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 10 g1 kg
Magnesium 1.0 g100 g
Trimethyl borate 4.8 g478 g
Crude Yield ~8.5 g~850 g
Purified Yield 7.2 g (72%)720 g (72%)
Purity (by HPLC) >98%>98%
Melting Point 112-115 °C112-115 °C

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood or an appropriate chemical manufacturing environment.

  • Anhydrous solvents and inert atmosphere are critical for the success of the Grignard reaction.

  • The quenching of the reaction with acid is highly exothermic and should be performed with extreme caution and adequate cooling.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 1,3-dibromo-2-butoxy-5-fluorobenzene grignard Grignard Formation (Mg, THF) start->grignard boronation Boronation (B(OMe)3, -78°C) grignard->boronation hydrolysis Hydrolysis (HCl) boronation->hydrolysis extraction Extraction & Concentration hydrolysis->extraction crude_product Crude Product extraction->crude_product recrystallization Recrystallization (Toluene/Heptane) crude_product->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Caption: Logical relationship of key steps in the synthesis and purification process.

Application Notes and Protocols for the Purification of Products from 3-Bromo-2-butoxy-5-fluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[2][3] The purification of the resulting products is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a compound of sufficient purity for subsequent applications. These application notes provide detailed protocols for the purification of products derived from reactions involving this compound, with a focus on aqueous workup, column chromatography, and recrystallization.

General Purification Strategy

The purification of products from Suzuki-Miyaura coupling reactions involving this compound typically involves a sequential process. Initially, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. The crude organic product is then subjected to further purification by flash column chromatography or recrystallization, depending on the physical properties of the product and its impurities.[4]

A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid, which can complicate purification due to similar polarities of the desired product and the homocoupled byproduct.[3][5] Careful control of reaction conditions, such as using a precise stoichiometry of the boronic acid, can help minimize this side reaction.[3]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol describes a standard procedure for the initial purification of the crude reaction mixture to remove inorganic salts and polar impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and water.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three more times with the organic solvent to ensure complete recovery of the product.[2][6]

  • Washing: Combine all organic extracts and wash sequentially with deionized water and then with brine. The brine wash aids in the removal of residual water from the organic phase.[3][4]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3][6]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials, byproducts (such as homocoupled species), and residual catalyst.[4]

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Appropriate eluent system (e.g., hexane/ethyl acetate gradient)

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable eluent system by performing TLC analysis of the crude product. The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of the eluent system and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often used to separate compounds with different polarities.[2]

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid products. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[4][7]

Materials:

  • Crude or partially purified solid product

  • Appropriate recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction using this compound.

Purification StepStarting Mass (mg)Final Mass (mg)Yield (%)Purity (%)
Aqueous Workup500 (Crude)4509085
Column Chromatography45038084.4>98
Recrystallization38035092.1>99.5

Visualizations

Diagrams

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup crude_organic Crude Organic Product workup->crude_organic chromatography Flash Column Chromatography crude_organic->chromatography if mixture or oil recrystallization Recrystallization crude_organic->recrystallization if solid purified_oil Purified Product (Oil/Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: General purification workflow for Suzuki-Miyaura reaction products.[4]

SuzukiCatalyticCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X L_n oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'-B(OR)2 + Base pdi_aryl_complex Ar-Pd(II)-Ar' L_n transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3]

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile synthetic building block with significant potential in the field of pharmaceutical drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a butoxy group on the phenylboronic acid core, offers medicinal chemists a valuable tool for introducing specific structural motifs into target molecules. The boronic acid moiety facilitates participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the construction of C-C bonds.[1][2][3] The presence of orthogonal functional groups—the bromo substituent for further coupling reactions and the butoxy and fluoro groups for modulating physicochemical properties such as lipophilicity and metabolic stability—makes this reagent particularly attractive for the synthesis of complex pharmaceutical intermediates.

This document provides detailed application notes and a hypothetical protocol for the use of this compound in the synthesis of a biaryl pharmaceutical intermediate, a common scaffold in many therapeutic agents.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the assembly of the core structures of many active pharmaceutical ingredients (APIs).

  • Suzuki-Miyaura Coupling: The most prominent application is the reaction of the boronic acid with aryl or heteroaryl halides to construct biaryl and heteroarylaryl scaffolds.[1][2][3] These motifs are prevalent in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The reaction is known for its mild conditions and high functional group tolerance.

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling the boronic acid with amines, amides, or phenols.[4][5][6] This provides a direct route to valuable diaryl ethers and arylamines, which are important pharmacophores.

  • Sonogashira Coupling: While less common for the boronic acid itself, the bromo-substituent on the resulting coupled product can be utilized in subsequent Sonogashira reactions with terminal alkynes to introduce alkynyl moieties, further diversifying the molecular structure.[7]

The strategic incorporation of the 3-bromo-2-butoxy-5-fluorophenyl moiety can influence a drug candidate's pharmacokinetic and pharmacodynamic properties. The butoxy group can enhance lipophilicity, potentially improving membrane permeability, while the fluorine atom can block metabolic oxidation sites, thereby increasing the metabolic stability and half-life of the drug.

Experimental Protocols

The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a hypothetical biaryl intermediate.

Hypothetical Synthesis of 2-(3-Bromo-2-butoxy-5-fluorophenyl)-pyridine

This protocol describes the synthesis of a biaryl compound, a common intermediate in the development of kinase inhibitors and other targeted therapies.

Reaction Scheme:

Materials:

  • This compound

  • 2-Chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-chloropyridine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 2-(3-Bromo-2-butoxy-5-fluorophenyl)pyridine.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 2-(3-Bromo-2-butoxy-5-fluorophenyl)pyridine.

ParameterValue
Reactants
This compound1.0 mmol
2-Chloropyridine1.2 mmol
Catalyst & Base
Pd(OAc)₂5 mol%
PPh₃10 mol%
K₂CO₃2.0 mmol
Reaction Conditions
SolventDioxane/H₂O (4:1)
Temperature90 °C
Reaction Time12 hours
Results
Yield of Product85%
Purity (by HPLC)>98%
Characterization Data
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spectrometry (m/z)[M+H]⁺ calculated and found

Visualizations

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst solvent Add Degassed Solvent: - Dioxane/Water catalyst->solvent heating Heat to 90°C Stir for 12h solvent->heating extraction Aqueous Workup: - Ethyl Acetate Extraction - Wash with Water & Brine heating->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Chromatography concentration->purification product Isolated Product purification->product characterization Characterization: - NMR - MS - HPLC product->characterization Applications cluster_reactions Primary Coupling Reactions cluster_intermediates Pharmaceutical Intermediates cluster_therapeutics Potential Therapeutic Areas boronic_acid This compound suzuki Suzuki-Miyaura (C-C Bond Formation) boronic_acid->suzuki chan_lam Chan-Lam (C-N, C-O Bond Formation) boronic_acid->chan_lam biaryl Biaryl Scaffolds suzuki->biaryl heteroaryl Heteroaryl-Aryl Scaffolds suzuki->heteroaryl diaryl_ether Diaryl Ethers chan_lam->diaryl_ether arylamine Arylamines chan_lam->arylamine oncology Oncology biaryl->oncology inflammation Inflammation heteroaryl->inflammation infectious Infectious Diseases diaryl_ether->infectious arylamine->oncology

References

Application Notes and Protocols for Heck Coupling Reactions Involving 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a highly functionalized building block with significant potential in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Heck coupling, allows for the introduction of the substituted phenyl moiety onto an olefinic substrate. This reaction is a powerful tool for carbon-carbon bond formation.

The resulting products, substituted styrenes and other vinylarenes, are valuable intermediates in the synthesis of a wide range of compounds, including biologically active molecules and functional materials. The presence of the bromo, butoxy, and fluoro substituents on the aromatic ring provides multiple points for further diversification, making this boronic acid a versatile reagent for creating libraries of novel compounds. For instance, the bromo group can be utilized in subsequent cross-coupling reactions, while the butoxy and fluoro groups can influence the electronic properties and metabolic stability of the final products, which is of particular interest in drug development.

The Heck reaction with arylboronic acids, often referred to as the oxidative Heck reaction, can proceed under milder conditions compared to the traditional Heck reaction that uses aryl halides.[1][2] This approach often circumvents the need for high temperatures and strong bases, broadening the substrate scope and improving functional group tolerance.[1]

Experimental Protocols

The following is a representative protocol for an oxidative Heck coupling reaction between an arylboronic acid and an olefin. This protocol should be considered a starting point and may require optimization for this compound.

General Procedure for Oxidative Heck Coupling of an Arylboronic Acid with an Olefin:

Materials:

  • Arylboronic acid (e.g., this compound) (1.0 mmol)

  • Olefin (e.g., styrene, butyl acrylate) (1.0 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Oxidant (e.g., benzoquinone, Cu(OAc)₂, or in some cases, air/O₂) (1.0 - 2.0 equiv)

  • Solvent (e.g., DMF, DMAc, toluene, or acetic acid) (3-5 mL)

  • Optional: Ligand (e.g., phosphine ligand) if using a Pd(0) source

  • Optional: Base (e.g., triethylamine, potassium carbonate) if required by the specific catalytic cycle

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), the olefin (1.0-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the oxidant (if not using air).

  • The reaction vessel is then sealed and purged with an inert atmosphere (e.g., nitrogen or argon), particularly if sensitive reagents are involved. For oxidative Heck reactions utilizing oxygen or air as the oxidant, a balloon of the respective gas may be affixed.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 140°C, depending on the substrates and catalytic system) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes typical reaction conditions for palladium-catalyzed Heck-type reactions of arylboronic acids with olefins, based on general literature. These parameters can serve as a guide for designing experiments with this compound.

Parameter Typical Range/Examples Reference
Palladium Source Pd(OAc)₂, PdCl₂(cod), PdCl₂(CH₃CN)₂[3]
Catalyst Loading 1 - 10 mol%[4]
Olefin Styrene, acrylates, electron-rich and -deficient olefins[1][5]
Solvent Toluene, DMF, DMAc, Acetic Acid[4][5]
Base (if required) Triethylamine, K₂CO₃, NaOAc
Oxidant (for oxidative Heck) O₂, air, benzoquinone, Cu(OAc)₂, AgNO₃, DDQ[2][6]
Additive (if required) N-Bromosuccinimide (NBS), CuBr[4][5]
Temperature 25 °C - 140 °C[2][5]
Reaction Time 1 - 24 hours[4]

Mandatory Visualization

Heck_Catalytic_Cycle Pd_II Pd(II) Catalyst Aryl_Pd_II Aryl-Pd(II) Intermediate Pd_II->Aryl_Pd_II Transmetalation Olefin_Complex Olefin-Pd(II) Complex Aryl_Pd_II->Olefin_Complex Olefin Coordination Insertion_Product Alkyl-Pd(II) Intermediate Olefin_Complex->Insertion_Product Migratory Insertion Pd_0 Pd(0) Insertion_Product->Pd_0 β-Hydride Elimination Product Coupled Product Insertion_Product->Product Pd_0->Pd_II Re-oxidation Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Pd_II Olefin Olefin Olefin->Aryl_Pd_II Oxidant Oxidant Oxidant->Pd_0

Caption: Catalytic cycle of the oxidative Heck reaction.

References

Troubleshooting & Optimization

Side reactions in Suzuki coupling with 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in Suzuki coupling, with a specific focus on substrates like 3-Bromo-2-butoxy-5-fluorophenylboronic acid.

Troubleshooting Guide: Common Side Reactions

Users of this compound in Suzuki coupling reactions may encounter several common side reactions that can lower the yield of the desired product and complicate purification. The structure of this particular boronic acid, featuring an electron-withdrawing fluorine atom, an electron-donating butoxy group, and potential steric hindrance from the ortho-butoxy group, can influence the propensity for these side reactions.

Observed Issue Potential Side Reaction Probable Causes Recommended Solutions
Significant amount of Ar-Ar byproduct (from boronic acid) Homocoupling1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) precatalyst which can directly react with the boronic acid.[1] 3. Inefficient reduction of Pd(II) to the active Pd(0) catalyst.[2]1. Ensure rigorous degassing of solvents and reaction vessel, and maintain an inert atmosphere (Nitrogen or Argon).[3] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly converts to Pd(0). 3. Add a mild reducing agent like potassium formate to minimize free Pd(II).[3]
Formation of 1-butoxy-4-fluorobenzene Protodeboronation1. Cleavage of the C-B bond by a proton source (e.g., water).[4][5] 2. Both acidic and basic conditions can catalyze this reaction.[4] 3. Electron-deficient arylboronic acids can be more susceptible.[6] 4. Prolonged reaction times and high temperatures increase the likelihood.[5]1. Use anhydrous solvents and reagents. 2. Optimize the base; consider weaker bases (e.g., K₂CO₃, KF) or fluoride-based bases (e.g., CsF).[7] 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) for slow release.[4] 4. Minimize reaction time by monitoring progress closely.
Formation of 1-butoxy-3-fluoro-2-bromobenzene Dehalogenation (of the aryl halide partner)1. Presence of a hydride source, often from the base (e.g., amines) or solvent (e.g., alcohols).[2]1. Switch to a non-hydride source base like K₃PO₄ or K₂CO₃.[8] 2. Avoid using alcoholic solvents if possible.
Low or no conversion of starting materials Catalyst Inactivation1. Formation of inactive palladium black.[9] 2. Ligand degradation or oxidation.[2]1. Ensure proper ligand-to-metal ratio to stabilize the catalyst. 2. Use robust ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10] 3. Avoid excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using an arylboronic acid like this compound in a Suzuki coupling reaction?

A1: The most common side reactions are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the aryl halide coupling partner.[2][4][9] The specific electronic and steric properties of your substrate can influence the prevalence of each.

Q2: How does the structure of this compound potentially influence these side reactions?

A2: The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to protodeboronation.[6] Conversely, the electron-donating butoxy group can make the aryl system more electron-rich, potentially slowing down the desired oxidative addition step if it were the aryl halide partner.[11] The ortho-butoxy group can also introduce steric hindrance, which may affect the rates of the catalytic cycle steps.[11]

Q3: What is homocoupling and how can I minimize it?

A3: Homocoupling is the dimerization of your boronic acid to form a symmetrical biaryl.[1] It is often mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by the Pd(II) precatalyst itself.[1][3] To minimize it, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and using an inert atmosphere.[3] Using a Pd(0) catalyst source or a precatalyst system that rapidly generates Pd(0) can also be beneficial.[2]

Q4: My mass spectrometry results show the formation of a compound corresponding to the boronic acid with the boronic acid group replaced by a hydrogen. What is this and how can I prevent it?

A4: This side product results from protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4][5] This is a common decomposition pathway for boronic acids, especially in the presence of water, and can be catalyzed by both acid and base.[4] To prevent this, use anhydrous reaction conditions, optimize your choice and amount of base, and consider protecting the boronic acid as a more stable ester, such as a pinacol (Bpin) ester.[4][11]

Q5: I am observing the formation of the dehalogenated aryl halide. What causes this?

A5: Dehalogenation of the aryl halide coupling partner can occur if there is a source of hydride in the reaction.[2] This is often from amine bases or alcoholic solvents.[2] To avoid this, use non-hydride donating bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and avoid alcohol-based solvents if this side reaction is significant.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be adapted for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for this specific substrate.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Solvent Addition: Add degassed toluene and degassed water via syringe.[10]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction time can range from 2 to 24 hours.[10]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_ar_ar Ar-Pd(II)Ln-Ar' transmetalation->pd2_ar_ar reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation cluster_dehalogenation Dehalogenation boronic_acid1 Ar-B(OH)2 pd2 Pd(II) boronic_acid1->pd2 boronic_acid2 Ar-B(OH)2 boronic_acid2->pd2 homo_product Ar-Ar pd2->homo_product boronic_acid3 Ar-B(OH)2 proto_product Ar-H boronic_acid3->proto_product H+ proton H+ (from H2O) aryl_halide Ar-X dehalo_product Ar-H aryl_halide->dehalo_product [H]- hydride [H]-

References

Improving yields of reactions with 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their chemical syntheses and troubleshooting common issues to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The substituents on the phenyl ring (bromo, butoxy, and fluoro groups) make it a valuable building block for creating highly functionalized and sterically hindered molecules.

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the initial troubleshooting steps?

A2: When encountering low yields in a Suzuki-Miyaura coupling, it is crucial to systematically evaluate the reaction components and conditions. Begin by assessing the following:

  • Catalyst Activity: Ensure the palladium catalyst and associated ligands are active. The active species is typically Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[4] Some catalysts are sensitive to air and moisture.

  • Reagent Quality: Verify the purity and integrity of the boronic acid, your coupling partner (aryl halide or triflate), and the base. Boronic acids can be prone to degradation over time.

  • Solvent and Base Degassing: Thoroughly degas the solvents and ensure the base is anhydrous (if required by the protocol). Oxygen can deactivate the palladium catalyst.

  • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. Sterically hindered substrates may require higher temperatures to proceed efficiently.[4]

Q3: How does the steric hindrance from the 2-butoxy group affect the reaction?

A3: The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety. This can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to slower reaction rates and lower yields.[4][5] To overcome this, it is often necessary to employ more forcing reaction conditions and specialized catalysts. The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can be highly effective in promoting the coupling of sterically hindered substrates.[4]

Q4: What is the role of the fluoro and bromo substituents on the phenyl ring?

A4: The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the boronic acid. Electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction that consumes the starting material.[6] The bromine atom provides an additional reactive handle for subsequent cross-coupling reactions, allowing for sequential functionalization of the aromatic ring.

Q5: Which bases are recommended for reactions with this boronic acid?

A5: The choice of base is critical and can significantly impact the reaction outcome.[7] For sterically hindered and electron-deficient boronic acids, common choices include:

  • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8][9]

  • Organic bases: Stronger, non-nucleophilic organic bases may also be effective in certain solvent systems.

The optimal base often depends on the specific coupling partners and solvent system. It is advisable to screen a few different bases to identify the best conditions for your reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.
Poor quality of boronic acid.Confirm the purity of the this compound by NMR or LC-MS. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[6][10]
Incomplete degassing.Degas the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[2][8]
Significant Protodeboronation Presence of excess water or acidic impurities.Use anhydrous solvents and reagents. A stronger, less nucleophilic base might also mitigate this side reaction.
High reaction temperature for extended periods.Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
Formation of Homocoupling Products Oxygen contamination.Ensure rigorous exclusion of oxygen from the reaction.
Inappropriate ligand-to-metal ratio.Optimize the ligand-to-palladium ratio.
Reaction Stalls Before Completion Catalyst deactivation.Increase the catalyst loading or add a second portion of the catalyst during the reaction.
Insufficient base strength.Switch to a stronger base.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the aryl halide or triflate coupling partner (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, Wash monitor->workup purify Dry, Concentrate, Purify workup->purify end end purify->end Final Product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yields

G Troubleshooting Low Yields cluster_reagents Reagent Check cluster_conditions Condition Optimization start Low or No Yield catalyst Check Catalyst Activity start->catalyst boronic_acid Verify Boronic Acid Quality start->boronic_acid base_solvent Assess Base & Solvent start->base_solvent degassing Improve Degassing catalyst->degassing ligand Screen Different Ligands boronic_acid->ligand temperature Optimize Temperature base_solvent->temperature end Improved Yield degassing->end temperature->end ligand->end

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation in Phenylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving substituted phenylboronic acids, with a focus on substrates like 3-Bromo-2-butoxy-5-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled. What are the likely causes?

A1: Sluggish or failed reactions involving this substrate are often due to a combination of electronic and steric effects that can lead to catalyst deactivation. Key factors include:

  • Reduced Nucleophilicity: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the boronic acid, slowing down the transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: The bulky butoxy group ortho to the boronic acid can sterically hinder the approach of the boronic acid to the palladium center, impeding the reaction.

  • Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur, water) can irreversibly bind to the palladium catalyst, rendering it inactive.[2][3]

  • Catalyst Agglomeration: The formation of palladium black, which is inactive, can occur due to catalyst aggregation at high temperatures or low ligand-to-metal ratios.[1][4]

Q2: What is protodeboronation and how does it affect my reaction?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your starting material without forming the desired product. This process is often promoted by excessive water, strong bases, or prolonged heating.[1][5][6] Electron-deficient boronic acids can be particularly susceptible to this deactivation pathway.[1]

Q3: Could the halide substituents (Bromo, Fluoro) on the boronic acid be deactivating the catalyst?

A3: Yes, halide ions can have complex effects on palladium catalysts. While bromo and fluoro substituents are integral to the starting material, an excess of fluoride ions in the reaction mixture, potentially from side reactions, could interact with the palladium center. This can lead to the formation of inactive palladium-fluoride species or alter the catalyst's electronic properties, thereby inhibiting key steps like reductive elimination.[1]

Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A4: The black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst.[1] Its formation indicates catalyst decomposition. To prevent this, you can:

  • Lower the reaction temperature: High temperatures can accelerate catalyst agglomeration.[2][4]

  • Optimize the ligand-to-metal ratio: A higher ligand concentration can help stabilize the palladium nanoparticles and prevent aggregation.[4]

  • Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[4] Rigorous degassing of solvents is crucial.[4]

Q5: How can I improve the stability of my sterically hindered boronic acid under reaction conditions?

A5: Sterically hindered and unstable boronic acids can be challenging to handle.[5][6] Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the boronic acid in situ, minimizing decomposition.[1] N-methyliminodiacetic acid (MIDA) boronates are another excellent option for the slow release of unstable boronic acids.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or No Conversion Catalyst deactivation due to low nucleophilicity of boronic acid.Use a more active catalyst system (e.g., a more electron-rich ligand). Increase catalyst loading incrementally.
Catalyst poisoning by impurities.Ensure all reagents and solvents are pure and anhydrous.[2] Use freshly distilled solvents.
Steric hindrance.Screen different ligands that are less sterically bulky. Increase reaction temperature cautiously, monitoring for decomposition.
Formation of Byproducts Protodeboronation of the boronic acid.Use anhydrous solvents and a milder base (e.g., K₃PO₄, Cs₂CO₃).[1] Minimize reaction time.
Homocoupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[1]
Catalyst Turns Black (Palladium Black Formation) Catalyst agglomeration.Lower the reaction temperature.[1] Increase the ligand-to-palladium ratio.[4] Ensure rigorous exclusion of oxygen.[4]
Ligand degradation.Choose a more thermally stable ligand.
Inconsistent Reaction Times Variable catalyst activation or deactivation rates.Ensure consistent quality of reagents and solvents. Consider using a pre-formed, well-defined palladium precatalyst.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF)

Procedure:

  • To a dry reaction vessel, add the this compound (1.2 eq.), aryl halide (1.0 eq.), and base (2.0-3.0 eq.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Catalyst Regeneration from Palladium Black (for analysis)

This protocol is for recovering the palladium for analysis and is not intended for reuse in catalytic reactions.

Procedure:

  • Once the reaction has stalled and palladium black has precipitated, allow the solid to settle.

  • Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.

  • Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove residual organic compounds.

  • Dry the solid under vacuum.

  • The palladium content can be quantified by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after digestion in aqua regia to understand the extent of precipitation.[4]

Visual Guides

Catalyst_Deactivation_Pathways cluster_catalyst Active Pd(0) Catalyst cluster_deactivation Deactivation Pathways Active_Catalyst Pd(0)L_n Poisoning Poisoning (e.g., Sulfur, Impurities) Active_Catalyst->Poisoning Irreversible Binding Sintering Sintering/Agglomeration (High Temperature) Active_Catalyst->Sintering Thermal Stress Fouling Fouling (Byproduct Deposition) Active_Catalyst->Fouling Surface Blocking Inactive_Catalyst Inactive Species (e.g., Pd-S, Pd Black) Poisoning->Inactive_Catalyst Sintering->Inactive_Catalyst Fouling->Inactive_Catalyst Troubleshooting_Workflow Start Reaction Stalled or Low Yield Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Inert_Atmosphere Verify Inert Atmosphere Check_Purity->Inert_Atmosphere Observe_Pd_Black Palladium Black Observed? Inert_Atmosphere->Observe_Pd_Black Optimize_Temp_Ligand Lower Temperature & Increase Ligand Ratio Observe_Pd_Black->Optimize_Temp_Ligand Yes Screen_Conditions Screen Ligands, Bases, & Solvents Observe_Pd_Black->Screen_Conditions No Optimize_Temp_Ligand->Screen_Conditions Consider_Derivative Use Boronic Acid Derivative (Ester, MIDA, etc.) Screen_Conditions->Consider_Derivative Success Reaction Improved Consider_Derivative->Success

References

Technical Support Center: Managing Steric Hindrance from the Butoxy Group in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing steric hindrance in palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with substrates containing the sterically demanding butoxy group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a butoxy-substituted aryl halide is giving low to no yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving butoxy-substituted substrates are often due to steric hindrance impeding key steps in the catalytic cycle. The bulky butoxy group, especially when positioned ortho to the reacting site, can hinder the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the desired C-C bond.[1][2][3] Catalyst decomposition and competing side reactions like protodeboronation of the boronic acid can also contribute to low yields.[3]

Q2: How can I improve the yield of a Buchwald-Hartwig amination when one of the coupling partners has a bulky butoxy group?

A2: To improve the yield of a challenging Buchwald-Hartwig amination with a sterically hindered butoxy-substituted substrate, the selection of the appropriate ligand is critical.[4][5][6] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are designed to promote the crucial oxidative addition and reductive elimination steps with hindered substrates.[7] Additionally, optimizing the base and solvent system is important. A stronger, non-nucleophilic base and a polar aprotic solvent can facilitate the reaction.[8]

Q3: I am observing significant amounts of starting material in my Heck reaction with a butoxy-containing aryl bromide. What should I try?

A3: Unreacted starting material in a Heck reaction with a butoxy-substituted aryl bromide suggests a slow or inefficient catalytic cycle. The steric bulk of the butoxy group can hinder the coordination of the olefin and the subsequent migratory insertion. To overcome this, increasing the reaction temperature can be effective.[9] Employing more electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands can also enhance catalyst activity and promote the coupling.[7][9]

Q4: My Sonogashira coupling with a butoxy-substituted aryl iodide is failing. What are the key parameters to investigate?

A4: Failed Sonogashira couplings with sterically hindered substrates like those containing a butoxy group often point to issues with the catalyst system or reaction conditions. The choice of both the palladium catalyst and the copper(I) co-catalyst is crucial.[10][11] Ensure the copper source is active, as it plays a key role in the transmetalation step. The amine base and solvent are also critical; using a bulkier amine base or a more polar solvent can sometimes improve solubility and reaction rates.[10] In some cases, a copper-free Sonogashira protocol might be beneficial to avoid side reactions like Glaser coupling.[11]

Q5: What is protodeboronation and how can I minimize it in my Suzuki coupling of a butoxy-substituted compound?

A5: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture.[3] This is particularly problematic with electron-rich boronic acids. To minimize protodeboronation, you can use anhydrous solvents, employ a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), or use boronic esters (e.g., pinacol esters) which are generally more stable.[3]

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Significant amount of unreacted butoxy-substituted aryl halide observed by TLC or LC-MS.

  • Low yield of the desired biaryl product.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Oxidative Addition Use a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to promote this step.[7] Consider using a pre-formed palladium(0) source or a precatalyst.
Poor Catalyst Stability Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure rigorous exclusion of air and moisture through proper degassing and use of an inert atmosphere.
Suboptimal Base Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical for hindered substrates.[1]
Inappropriate Solvent Try a different solvent or a solvent mixture. Toluene, dioxane, and DMF are common choices. For biphasic reactions, ensure vigorous stirring.[12][13]
Issue 2: No Reaction in Buchwald-Hartwig Amination

Symptoms:

  • Only starting materials (butoxy-substituted aryl halide and amine) are present in the reaction mixture.

  • No product formation is detected.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inhibition Ensure the purity of the amine and aryl halide. Some impurities can poison the palladium catalyst.[14]
Incorrect Ligand Choice For sterically hindered substrates, specialized bulky phosphine ligands are often necessary. Screen a panel of Buchwald ligands to find the optimal one for your specific substrate combination.[4][6]
Insufficiently Strong Base A strong, non-coordinating base like NaOtBu or LHMDS is often required to deprotonate the amine and facilitate the catalytic cycle.[8]
Low Reaction Temperature Increase the reaction temperature. While some modern catalyst systems work at room temperature, hindered couplings often require heating (80-110 °C).[8]

Quantitative Data Summary

The following table provides illustrative data on the effect of ligand choice on the yield of a Suzuki-Miyaura coupling of a sterically hindered ortho-butoxy-substituted aryl bromide. Please note that these are representative values, and optimal conditions should be determined experimentally for each specific substrate pair.

Table 1: Ligand Effect on the Suzuki Coupling of 1-Bromo-2-butoxybenzene with Phenylboronic Acid

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10024<10
2SPhosK₃PO₄Toluene1001285
3XPhosK₃PO₄Toluene1001292
4RuPhosK₃PO₄Toluene1001288

Reaction Conditions: 1-bromo-2-butoxybenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2 mmol), Solvent (5 mL).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Butoxy-Substituted Aryl Bromide
  • Reaction Setup: To a flame-dried Schlenk tube, add the butoxy-substituted aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3]

Note for Butoxy Substrates: For ortho-butoxy substrates, using a highly active catalyst system like XPhos Pd G3 or SPhos Pd G3 from the outset is recommended to overcome the steric hindrance.

General Procedure for Buchwald-Hartwig Amination with a Butoxy-Substituted Aryl Halide
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the butoxy-substituted aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.5 equiv), and a stir bar to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Note for Butoxy Substrates: The choice of base is critical. If the substrates are base-sensitive, a weaker base like Cs₂CO₃ may be screened, but this may require a more active catalyst or higher temperatures.

Visualizations

troubleshooting_workflow start Low Yield in Coupling Reaction (Butoxy-Substituted Substrate) check_catalyst Is the Catalyst System Optimal for Sterically Hindered Substrates? start->check_catalyst check_conditions Are the Reaction Conditions (Base, Solvent, Temp) Optimized? check_catalyst->check_conditions Yes use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands, NHCs) check_catalyst->use_bulky_ligand No check_reagents Are Reagents Pure and Reaction Atmosphere Inert? check_conditions->check_reagents Yes optimize_base_solvent Screen Different Bases and Solvents (e.g., K3PO4, Cs2CO3 in Toluene/Dioxane) check_conditions->optimize_base_solvent No purify_reagents Purify Starting Materials and Ensure Rigorous Inert Conditions check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes use_bulky_ligand->check_conditions increase_temp Increase Reaction Temperature optimize_base_solvent->increase_temp increase_temp->check_reagents purify_reagents->success

Caption: Troubleshooting workflow for low-yielding coupling reactions.

suzuki_cycle cluster_steps Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X (Steric Hindrance from Butoxy Group) pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_biaryl R-Pd(II)L2-R' pd2_complex->pd2_biaryl R'-B(OR)2 Base transmetalation Transmetalation pd2_biaryl->pd0 product R-R' pd2_biaryl->product reductive_elimination Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle highlighting steric hindrance.

References

Technical Support Center: 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-butoxy-5-fluorophenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and dehalogenation (debromination). The sterically hindered ortho-butoxy group and the electronic effects of the fluorine and bromine substituents can influence the rates of these side reactions.

Q2: How does the ortho-butoxy group affect the reactivity of this compound?

A2: The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety. This can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to a higher proportion of byproducts if the reaction conditions are not optimized.[1]

Q3: Is this compound prone to protodeboronation?

Q4: What is homocoupling and why does it occur?

A4: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[2] It can also occur under certain palladium-catalyzed conditions even in the absence of oxygen.

Q5: Can dehalogenation be a problem with this compound?

A5: Yes, dehalogenation, specifically the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction in Suzuki-Miyaura couplings.[3][4][5] This can occur through various mechanisms, including hydride transfer from solvents or additives to the palladium center, followed by reductive elimination.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product

Low yields are often a result of incomplete reaction or the prevalence of side reactions. The steric hindrance from the ortho-butoxy group in this compound can make the coupling challenging.

Potential Cause Troubleshooting Steps Rationale
Steric Hindrance Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote the formation of a more reactive monoligated palladium species and accelerate the reductive elimination step.[1]
Insufficient Catalyst Activity Use a fresh, high-quality palladium precatalyst. Consider using a more active catalyst system like a palladacycle.Ensures that a sufficient concentration of the active Pd(0) species is present throughout the reaction.
Inappropriate Base Use a milder base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for solid-liquid reactions.Strong bases can promote protodeboronation and other side reactions.
Low Reaction Temperature Increase the reaction temperature. Consider using a higher-boiling solvent like toluene or dioxane.Provides the necessary activation energy to overcome the steric barrier for the transmetalation step.
Issue 2: Significant Formation of Protodeboronated Byproduct (1-bromo-4-butoxy-2-fluorobenzene)

Protodeboronation leads to the loss of the reactive boronic acid functionality and the formation of an undesired byproduct.

Potential Cause Troubleshooting Steps Rationale
Presence of Water Use anhydrous solvents and reagents. Dry the boronic acid and other reaction components thoroughly.Water is a common proton source for protodeboronation.
Strongly Basic Conditions Switch to a non-hydroxide base like K₂CO₃ or KF.Hydroxide ions can accelerate the cleavage of the C-B bond.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Minimizes the time the boronic acid is exposed to conditions that favor protodeboronation.
Issue 3: High Levels of Homocoupling Product (Symmetrical Biaryl of the Boronic Acid)

The formation of the homocoupling byproduct consumes the starting material and complicates purification.

Potential Cause Troubleshooting Steps Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Oxygen can promote a catalytic cycle that leads to homocoupling.[2]
Palladium Catalyst Choice Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.Certain Pd(II) species can participate in homocoupling pathways.
Reaction Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).Can help to favor the cross-coupling pathway over homocoupling.
Issue 4: Observation of Dehalogenated Byproduct (2-butoxy-5-fluorophenylboronic acid or its derivatives)

Dehalogenation (debromination) can compete with the desired cross-coupling, leading to a mixture of products.

Potential Cause Troubleshooting Steps Rationale
Hydride Source in the Reaction Avoid using solvents that can act as hydride donors (e.g., isopropanol) if possible. Use a non-coordinating base.Minimizes the sources of hydride that can lead to reductive dehalogenation.
Ligand Choice Use ligands that promote rapid reductive elimination of the cross-coupled product.A faster desired reaction can outcompete the slower dehalogenation pathway.
Reaction Temperature Optimize the reaction temperature; sometimes lower temperatures can suppress dehalogenation.Thermal decomposition of reagents or solvents can generate species that promote dehalogenation.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathways A This compound B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C Protodeboronation Byproduct (1-Bromo-4-butoxy-2-fluorobenzene) A->C Side Reaction 1 (H⁺ Source) D Homocoupling Byproduct A->D Side Reaction 2 (O₂ or Pd(II)) E Dehalogenation Byproduct (2-Butoxy-5-fluorophenylboronic acid derivative) A->E Side Reaction 3 (Hydride Source)

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Multiple Byproducts check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Address Steric Hindrance? check_conditions->steric_hindrance use_bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) steric_hindrance->use_bulky_ligands Yes side_reactions Identify Major Byproduct steric_hindrance->side_reactions No increase_temp Increase Reaction Temperature use_bulky_ligands->increase_temp increase_temp->side_reactions protodeboronation Protodeboronation side_reactions->protodeboronation Protodeboronation homocoupling Homocoupling side_reactions->homocoupling Homocoupling dehalogenation Dehalogenation side_reactions->dehalogenation Dehalogenation anhydrous Use Anhydrous Conditions & Milder Base protodeboronation->anhydrous degas Degas Solvents Thoroughly & Maintain Inert Atmosphere homocoupling->degas optimize_hydride Optimize Solvent & Base to Minimize Hydride Sources dehalogenation->optimize_hydride end Improved Yield anhydrous->end degas->end optimize_hydride->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

3-Bromo-2-butoxy-5-fluorophenylboronic acid stability under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Bromo-2-butoxy-5-fluorophenylboronic acid under basic conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under basic conditions?

The principal stability issue for arylboronic acids, including this compound, in basic media is the potential for protodeboronation. This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-butoxy-5-fluorobenzene.

Q2: How does pH affect the stability of this boronic acid?

The pH of the solution plays a critical role in the stability of arylboronic acids. In aqueous basic solutions, an equilibrium exists between the neutral, trigonal planar boronic acid (ArB(OH)₂) and the more reactive anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[1] As the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the formation of the tetrahedral boronate. This boronate species is generally more susceptible to decomposition.[1]

Q3: What role do the substituents on the phenyl ring play in the stability of this compound?

The electronic properties of the substituents on the aryl ring influence the stability of the boronic acid. Electron-withdrawing groups, such as the bromo and fluoro substituents on the ring, can lower the pKa of the boronic acid.[2] This shift can lead to the formation of the less stable tetrahedral boronate at a lower pH.

Q4: Can the choice of base impact the stability of the boronic acid in my reaction?

Yes, the choice and concentration of the base are crucial. Stronger bases and higher concentrations will more readily promote the formation of the tetrahedral boronate, which can increase the rate of decomposition. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).

Q5: Are there more stable alternatives to using the free boronic acid in basic reactions?

For challenging cross-coupling reactions where the boronic acid may be unstable, using a more stable derivative can be beneficial. Some common alternatives include:

  • Boronate Esters: Pinacol esters (ArB(pin)) and other diol-derived esters can offer enhanced stability.[3][4]

  • N-methyliminodiacetic acid (MIDA) boronates: These are known for their high stability and can release the boronic acid slowly under the reaction conditions.[5]

  • Organotrifluoroborates: These salts can also exhibit different stability profiles and release the boronic acid under specific conditions.[6]

Troubleshooting Guide

If you are experiencing low yields or unexpected byproducts in your reactions, the instability of this compound under your basic conditions could be a contributing factor.

Table 1: Expected Relative Stability of this compound Under Various Basic Conditions
Condition Base Temperature Solvent System Expected Relative Stability Potential Issues
1K₂CO₃Room TemperatureToluene/H₂OHighSlow reaction rate
2Cs₂CO₃60 °CDioxane/H₂OModerateModerate decomposition
3NaOH (1M)80 °CEthanol/H₂OLowSignificant decomposition
4K₃PO₄100 °CDMF/H₂OVery LowRapid decomposition

Disclaimer: This table provides expected relative stability based on general principles of arylboronic acid chemistry and does not represent experimentally determined data for this specific compound.

Experimental Protocols

Protocol 1: Monitoring Boronic Acid Stability by ¹H NMR

This protocol allows for a qualitative or quantitative assessment of the decomposition of the boronic acid under specific basic conditions.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a baseline ¹H NMR spectrum.

  • Initiating the Experiment:

    • Add the desired base (e.g., a solution of NaOD in D₂O) to the NMR tube.

    • If temperature is a factor, place the NMR tube in a pre-heated NMR probe or an oil bath at the target temperature.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).

  • Analysis:

    • Monitor the disappearance of the signals corresponding to the boronic acid and the appearance of signals for the protodeboronated product (1-bromo-3-butoxy-5-fluorobenzene).

    • Integrate the signals of the starting material and the product relative to the internal standard to determine the rate of decomposition.

Visual Guides

DecompositionPathway BoronicAcid This compound (Trigonal Planar) Boronate Tetrahedral Boronate (Anionic) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid - OH⁻ TransitionState Transition State Boronate->TransitionState + H₂O Product 1-Bromo-3-butoxy-5-fluorobenzene + B(OH)₄⁻ TransitionState->Product Protodeboronation

Caption: Decomposition pathway of an arylboronic acid under basic conditions.

TroubleshootingFlowchart decision decision solution solution Start Low Yield or Unexpected Byproducts CheckPurity Is the starting boronic acid pure? Start->CheckPurity Purify Purify the boronic acid (e.g., recrystallization) CheckPurity->Purify No CheckConditions Are reaction conditions too harsh? CheckPurity->CheckConditions Yes Purify->CheckConditions ModifyConditions Modify Reaction Conditions CheckConditions->ModifyConditions Yes ConsiderAlternative Is decomposition still suspected? CheckConditions->ConsiderAlternative No UseWeakerBase Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) ModifyConditions->UseWeakerBase LowerTemp Lower the reaction temperature ModifyConditions->LowerTemp DegasSolvents Degas solvents to remove oxygen ModifyConditions->DegasSolvents UseStableDerivative Use a more stable derivative (e.g., MIDA boronate, pinacol ester) ConsiderAlternative->UseStableDerivative Yes

Caption: Troubleshooting flowchart for experiments involving this compound.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2-butoxy-5-fluorophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from the reaction products of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium is highly regulated in active pharmaceutical ingredients (APIs) by agencies like the FDA and EMA due to its potential toxicity.[1] For drug development professionals, minimizing palladium content to low parts-per-million (ppm) levels is essential for regulatory compliance and patient safety.[1] Furthermore, palladium residues can interfere with downstream synthetic steps or biological assays, leading to inaccurate and unreliable results.[1]

Q2: What are the most common methods for removing palladium catalysts?

A2: The primary methods for palladium removal include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and precipitated palladium metal. This is often done using a pad of Celite®.[2]

  • Scavenging: Using solid-supported reagents (scavengers) that chelate with palladium, allowing for its removal by filtration. Common scavengers are functionalized with thiol, amine, or phosphine groups.[3]

  • Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[4]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[2]

  • Extraction: Liquid-liquid extraction can be used to remove certain water-soluble palladium salts.[3]

Q3: How do I choose the best palladium removal method for my this compound?

A3: The optimal method depends on several factors:

  • The nature of the palladium catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts may require scavenging or chromatography.[3]

  • The properties of your product: The solubility and stability of this compound in different solvents will influence the choice of technique. For instance, the presence of the butoxy group may increase its solubility in organic solvents compared to unsubstituted phenylboronic acid.[5]

  • The required purity level: For APIs, a combination of methods may be necessary to achieve the required low ppm levels.[1]

  • The scale of the reaction: Some methods, like chromatography, may be less practical for large-scale synthesis.

Q4: Can the boronic acid functional group be affected during palladium removal?

A4: Yes, the carbon-boron bond in arylboronic acids can be susceptible to cleavage, a process known as protodeboronation, especially under basic aqueous conditions.[3][6] The presence of a fluorine atom, an electron-withdrawing group, can influence the rate of this side reaction.[7] It is crucial to select a removal method with conditions that preserve the integrity of your boronic acid. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification can be a protective strategy.[6]

Q5: What is Celite, and how does it aid in palladium removal?

A5: Celite is a diatomaceous earth that is commonly used as a filter aid.[3] It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts or precipitated palladium metal, which might otherwise pass through standard filter paper.[4]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from this compound reaction products and provides step-by-step solutions.

Problem 1: Inefficient Palladium Removal by Filtration

  • Symptom: Significant color (typically black or dark brown) from palladium residues remains in the filtrate after passing through a standard filter paper.

  • Possible Cause: The palladium particles are too fine and pass through the filter paper. Soluble palladium species may also be present.

  • Solutions:

    • Use a Celite Pad: Filter the reaction mixture through a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. This will trap finer palladium particles.[4]

    • Optimize Celite Filtration: Ensure the Celite bed is well-packed and pre-wetted with the reaction solvent to prevent cracking.[3]

    • Switch to a Different Method: If the palladium catalyst is homogeneous and soluble, filtration alone will be ineffective. In this case, consider using palladium scavengers or chromatography.[3]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes:

    • Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture. Thiol-based scavengers are generally effective for a broad range of palladium species.[1]

    • Insufficient Scavenger Loading or Reaction Time: The amount of scavenger or the treatment time may be inadequate.

    • Poor Mass Transfer: Inadequate mixing can limit the interaction between the scavenger and the palladium in solution.

  • Solutions:

    • Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one for your system.

    • Optimize Scavenging Conditions: Increase the equivalents of the scavenger (typically 5-10 equivalents relative to the initial palladium catalyst), the reaction time, or the temperature (if your product is stable).[8]

    • Ensure Efficient Stirring: Vigorous stirring is necessary to ensure good contact between the solid-supported scavenger and the solution.

Problem 3: Significant Product Loss During Purification

  • Symptom: Low isolated yield of this compound after palladium removal.

  • Possible Causes:

    • Adsorption onto the Purification Medium: The product may adsorb onto the surface of activated carbon or some scavengers.

    • Product Instability: The purification conditions (e.g., pH, solvent) may be causing degradation of the boronic acid.

  • Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[2]

    • Wash Thoroughly: After filtration, wash the scavenger or Celite pad with fresh solvent to recover any adsorbed product.[3]

    • Consider Solvent Choice: The solubility of phenylboronic acids is highly dependent on the solvent. Phenylboronic acid itself has high solubility in ethers and ketones, and moderate solubility in chloroform.[2][4] The butoxy group in your compound likely enhances its solubility in less polar organic solvents. Choose a solvent that maximizes product solubility while still allowing for effective palladium removal.

    • Protect the Boronic Acid: If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester before purification.[6]

Data Presentation: Efficiency of Palladium Removal Methods

The following table summarizes quantitative data on the efficiency of various palladium removal methods from different sources. This data can serve as a general guide for selecting a suitable method.

Removal MethodScavenger/AdsorbentInitial Pd (ppm)Final Pd (ppm)ConditionsReference(s)
ScavengingMP-TMT (polystyrene-supported)33010-300.20 wt, DMF, overnight[6]
ScavengingSi-TMT (silica-supported)>1300250 wt%, THF/water, 35°C, 17h[9]
ScavengingActivated Charcoal (Darco KB-B)300<10.2 wt, 45°C, 18h[6]
ScavengingThiol-functionalized silica-<10.03 wt, 35°C, 2h[6]
ScavengingBinary System (TMT and Activated Charcoal)22392020 mol% TMT, 0.2 wt charcoal, DCM, 20°C, 2h[6]
FiltrationCelite80-100Acceptable levelsFiltration through a 45 µm filter disc or Celite[6]
Chromatography followed by ScavengingSi-TMT>1000 (crude)<50Column chromatography followed by scavenger treatment[5]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking.[3]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.

    • Collect the filtrate, which contains the product now free of heterogeneous palladium catalyst.[3]

Protocol 2: General Batch Scavenging Procedure with a Thiol-Based Scavenger

This protocol is effective for removing a broad range of palladium species.

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with both the product and the chosen scavenger (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the selected thiol-based scavenger to the solution of your crude product. The amount is typically 5-10 equivalents relative to the initial amount of palladium catalyst used.[8]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (if your product is thermally stable) for 2-24 hours. The optimal time should be determined experimentally.[10]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[10]

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content using methods like ICP-MS or ICP-OES.[11]

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows in the palladium removal process.

Palladium_Removal_Workflow cluster_start Initial State cluster_process Palladium Removal Process cluster_end Final State start Crude Reaction Mixture (Containing Product and Palladium Catalyst) filtration Filtration (e.g., through Celite®) start->filtration Heterogeneous Catalyst scavenging Scavenging (e.g., with Thiol-based Scavenger) start->scavenging Homogeneous Catalyst chromatography Chromatography start->chromatography Complex Mixture end_product Purified Product (Low Palladium Content) filtration->end_product waste Palladium-Containing Waste filtration->waste scavenging->end_product scavenging->waste chromatography->end_product chromatography->waste

Caption: General workflow for palladium catalyst removal.

Decision_Tree start Start: Crude Product with Palladium Contamination catalyst_type Is the catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Use Filtration (e.g., through Celite®) catalyst_type->filtration Yes soluble_pd Consider Scavenging or Chromatography catalyst_type->soluble_pd No product_stability Is the product stable to chromatography conditions? soluble_pd->product_stability chromatography Use Column Chromatography product_stability->chromatography Yes scavenging Use Palladium Scavengers product_stability->scavenging No scavenger_choice Select Scavenger based on: - Pd oxidation state - Solvent compatibility - Product functionality scavenging->scavenger_choice

Caption: Decision tree for selecting a palladium removal method.

References

Workup procedures for reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on workup procedures for reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound at 4°C.[1] The compound should be kept in a dry, well-sealed container to prevent degradation.

Q2: What are common side reactions to be aware of when using this boronic acid in Suzuki-Miyaura couplings?

A primary side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[2][3] This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Minimizing reaction time and ensuring an inert atmosphere can help reduce these side reactions.[4]

Q3: How can I monitor the progress of a reaction involving this compound?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common method involves taking small aliquots from the reaction mixture at regular intervals to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Degradation of the boronic acid. 3. Suboptimal reaction conditions (catalyst, base, solvent). 4. Product loss during workup.1. Extend reaction time or increase temperature. 2. Use freshly purchased or properly stored boronic acid. 3. Screen different palladium catalysts, ligands, bases, and solvent systems.[5] 4. Ensure efficient extraction with an appropriate solvent and minimize transfers.
Presence of Homocoupled Byproduct 1. Oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a reducing agent.1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] 2. Consider using a Pd(0) catalyst source.
Difficulty Removing Boronic Acid Impurities Boronic acids and their byproducts can be challenging to separate from the desired product.1. Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid. 2. Use a silica gel plug or column chromatography with a polar solvent system.
Difficulty Removing Palladium Catalyst Residues The palladium catalyst can adhere to the product, causing discoloration (often black or gray).1. Filter the crude product through a pad of Celite®. 2. Treat the organic solution of the product with an activated carbon slurry, followed by filtration. 3. Utilize commercially available palladium scavengers.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling and Workup

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with vigorous stirring for the required time, monitoring by TLC or LC-MS.

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.[6]

  • Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous NaHCO₃ solution

    • Brine[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Purification:

  • Flash Column Chromatography: Purify the crude product using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7]

Visualizations

G General Suzuki-Miyaura Reaction Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Boronic Acid + Aryl Halide Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction and subsequent workup.

G Workup Troubleshooting Decision Tree cluster_purity Purity Issues cluster_solutions Potential Solutions Start Crude Product Analysis Impure Product is Impure Start->Impure SM_Present Starting Material Present? Impure->SM_Present Check TLC/LCMS Homocoupling Homocoupling Byproduct? SM_Present->Homocoupling No Optimize_Reaction Optimize Reaction Conditions SM_Present->Optimize_Reaction Yes Pd_Residue Palladium Residue? Homocoupling->Pd_Residue No Degas_Reagents Improve Degassing Homocoupling->Degas_Reagents Yes Column Column Chromatography Pd_Residue->Column No Scavenger Use Palladium Scavenger Pd_Residue->Scavenger Yes Optimize_Reaction->Column Degas_Reagents->Column Scavenger->Column

Caption: Decision tree for troubleshooting common issues during the workup process.

References

Impact of impurities in 3-Bromo-2-butoxy-5-fluorophenylboronic acid on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: 3-Bromo-2-butoxy-5-fluorophenylboronic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of this compound. The focus is on understanding and mitigating the impact of common impurities on reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

A1: The most prevalent impurities are its corresponding cyclic anhydride, known as a boroxine, and residual inorganic salts from its synthesis. Boroxines form through the intermolecular dehydration of three boronic acid molecules; this is an equilibrium process that can occur during storage or under anhydrous reaction conditions.[1][2] Inorganic salts are typically leftovers from the manufacturing and purification process. Other potential impurities include starting materials or byproducts from the synthetic route.

Q2: How should I properly store this compound to maintain its purity?

A2: To minimize degradation and boroxine formation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Potassium trifluoroborate salts are an alternative that offer greater stability for long-term storage, as they are less prone to dehydration and other side reactions.[3]

Q3: My boronic acid appears clumpy and less free-flowing than when I first received it. Does this indicate degradation?

A3: This may indicate moisture absorption and potentially the beginning of boroxine formation. While it doesn't necessarily mean the reagent is unusable, it is crucial to assess its purity before use, for example, by NMR or by determining its water content. For critical applications, it is advisable to use a freshly opened container or repurify the material.

Q4: Can I use the boroxine form of this reagent directly in my Suzuki-Miyaura coupling reaction?

A4: Yes, boroxines can be active transmetalating species in Suzuki-Miyaura couplings.[1] In some cases, they may even lead to an increased reaction rate compared to the boronic acid.[4] However, using the boroxine directly presents a key challenge: accurately determining the stoichiometry.[2] Since three boronic acid molecules form one boroxine molecule while releasing three water molecules, using the boroxine by weight without accounting for this will result in an incorrect molar ratio in your reaction.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield

Q: My Suzuki coupling reaction with this compound is not working or giving a very low yield. What are the first things I should check?

A: When a Suzuki coupling fails, a systematic check of the reaction parameters is essential.[5]

  • Inert Atmosphere: Oxygen can cause both the homocoupling of the boronic acid and the decomposition of the palladium catalyst.[5][6] Ensure your solvents were properly degassed and the reaction vessel was thoroughly purged with an inert gas like argon or nitrogen.

  • Catalyst and Ligand Activity: The palladium precatalyst and the phosphine ligand must be active. If using a Pd(II) source, it requires in situ reduction to the active Pd(0) species.[5] Consider using a more robust, pre-activated catalyst system (e.g., a palladacycle precatalyst) if catalyst deactivation is suspected.[5]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[7] Ensure the base is anhydrous (if required by the protocol) and that a suitable base for the specific coupling partners is being used.

  • Reagent Purity: The presence of significant amounts of boroxine can affect stoichiometry. Consider performing a purity analysis on your boronic acid.

Issue 2: Significant Homocoupling Byproduct Observed

Q: My main byproduct is the homocoupled dimer of this compound. What causes this and how can I prevent it?

A: Homocoupling is a common side reaction, primarily caused by the presence of oxygen in the reaction mixture.[6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.

  • Rigorous Degassing: The most effective preventative measure is to rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Catalyst Choice: Some palladium sources or ligands may be more prone to promoting homocoupling. Reviewing the literature for catalyst systems optimized for your substrate class can be beneficial.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of the bimolecular homocoupling reaction.

Issue 3: Protodeboronation is a Major Side Reaction

Q: I am observing a significant amount of 2-butoxy-4-fluorobromobenzene, indicating my boronic acid is undergoing protodeboronation. How can I minimize this?

A: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. It is often promoted by water and can be accelerated under certain pH conditions or with sterically hindered substrates.[8]

  • Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water, which is a proton source for the reaction.

  • Base and pH Control: The rate of protodeboronation can be pH-dependent. Sometimes, using a weaker base or buffered conditions can suppress this side reaction.[8]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can exacerbate protodeboronation. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Use of Boronate Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from protodeboronation until the key transmetalation step.[3]

Data on Impurities and Reaction Outcome

The following tables summarize the common impurities and provide illustrative data on how purity can impact a typical Suzuki-Miyaura coupling reaction.

Table 1: Common Impurities in this compound and Their Potential Impact

ImpurityCommon SourcePotential Impact on ReactionMitigation Strategy
Boroxine Dehydration of boronic acid during storage or in-situ.[2]Affects stoichiometry; may alter reaction rate.[2][4]Use reagent in excess; purify via adduct formation; store under inert, dry conditions.
Water Atmospheric moisture; non-anhydrous solvents/reagents.Promotes protodeboronation; involved in boroxine equilibrium.[8]Use anhydrous solvents and reagents; store reagent in a desiccator.
Inorganic Salts Carryover from synthesis and purification.May interfere with catalyst activity or base effectiveness.Purify boronic acid by recrystallization or adduct formation.
Homocoupled Dimer Oxygen-mediated side reaction.[6]Reduces yield of desired product; complicates purification.Rigorously degas reaction mixture; ensure inert atmosphere.

Table 2: Effect of Reagent Purity on Suzuki Coupling Outcome (Illustrative Data)

Reaction: this compound + Aryl Halide → Biaryl Product

Purity of Boronic AcidAssay (%)Boroxine Content (%)Yield of Biaryl Product (%)Yield of Homocoupling (%)Yield of Protodeboronation (%)
High Purity >98<292<2<1
Aged Reagent ~85~1575 (based on 100% assay)85
Poorly Stored ~70~2058 (based on 100% assay)1215

Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary based on specific reaction conditions, substrates, and catalyst systems.

Experimental Protocols

Protocol 1: Quality Control & Purity Assessment by ¹H NMR

This protocol allows for a quick assessment of the boronic acid to boroxine ratio.

  • Sample Preparation: Accurately weigh ~10-15 mg of the this compound and dissolve it in 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The boronic acid -OH protons typically appear as a broad singlet between δ 8.0-8.5 ppm in DMSO-d₆. Boroxine formation results in the disappearance of this signal and subtle shifts in the aromatic protons. The ratio can be estimated by comparing the integration of the aromatic protons to the butoxy chain protons, assuming the butoxy group remains intact.

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation

This procedure is effective for removing non-acidic impurities and boroxines.[5]

  • Dissolution: In a flask, dissolve the crude this compound (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A white precipitate of the diethanolamine adduct should form.

  • Isolation: Stir the resulting slurry for 20-30 minutes at room temperature. Collect the white solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent (the same one used for dissolution) to remove soluble impurities.

  • Drying: Dry the adduct under vacuum.

  • Liberation of Pure Boronic Acid: To use the purified material, the adduct can be treated with an aqueous acid (e.g., 1M HCl) and extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified boronic acid.

Protocol 3: General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for reactions involving this reagent.

  • Vessel Preparation: To a dry reaction vial equipped with a stir bar, add this compound (1.2 equiv), the aryl halide coupling partner (1.0 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[9]

Visual Guides

The following diagrams illustrate key workflows and chemical principles relevant to troubleshooting reactions with this compound.

G start Low / No Yield in Suzuki Coupling check_inert Check Inert Atmosphere (Degassing, Purge) start->check_inert check_catalyst Verify Catalyst / Ligand Activity & Loading start->check_catalyst check_reagents Assess Reagent Purity (Boronic Acid, Base) start->check_reagents issue_oxygen Issue: Oxygen Contamination check_inert->issue_oxygen Homocoupling Observed? issue_catalyst Issue: Catalyst Deactivated check_catalyst->issue_catalyst No Reaction At All? issue_purity Issue: Impure Boronic Acid or Wet Base check_reagents->issue_purity Protodeboronation or Inconsistent Results? sol_degas Solution: Improve Degassing (Freeze-Pump-Thaw) issue_oxygen->sol_degas sol_catalyst Solution: Use Fresh Catalyst or Robust Pre-catalyst issue_catalyst->sol_catalyst sol_reagent Solution: Purify Boronic Acid, Use Anhydrous Base issue_purity->sol_reagent G boronic_acid 3 x R-B(OH)₂ (Boronic Acid) boroxine (RBO)₃ (Boroxine) boronic_acid->boroxine water 3 x H₂O (Water) label_node Dehydration (Anhydrous Conditions) <— — — Hydrolysis (Presence of Water) G pd0 Pd(0)L₂ pd_ox R¹-Pd(II)-X L₂ pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)-R² L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_ox r2b R²-B(OH)₂ (Boronic Acid) r2b->pd_trans base Base (e.g., K₂CO₃) base->pd_trans oxygen O₂ oxygen->pd0 Catalyst Decomposition water H₂O water->r2b Protodeboronation

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid with various aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in couplings involving this sterically hindered and electronically complex boronic acid can stem from several factors. The primary reasons often relate to suboptimal catalyst systems and reaction conditions that do not adequately address the steric hindrance from the ortho-butoxy group. Key parameters to reassess are your catalyst and ligand selection, the choice and strength of the base, and the reaction temperature. It is crucial to ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation and unwanted side reactions like homocoupling.[1]

Q2: What type of palladium catalyst and ligand system is recommended for a sterically hindered substrate like this compound?

A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] For challenging couplings involving ortho-substituted boronic acids, the use of bulky, electron-rich phosphine ligands is highly recommended. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive palladium(0) species, which facilitates the critical oxidative addition and reductive elimination steps of the catalytic cycle.[3][2] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in such demanding couplings.[2]

Q3: How does the choice of base impact the coupling reaction with this specific boronic acid?

A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[2][4] For sterically hindered boronic acids, a moderately strong base is often required to achieve a reasonable reaction rate. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2] In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary to overcome the steric hindrance and facilitate the reaction.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]

Q4: What is the optimal catalyst loading for this type of reaction? Should I start with a high or low concentration?

A4: The optimal catalyst loading is a balance between reaction efficiency and cost. While it is important to use a minimal amount of catalyst, for a challenging substrate, starting with a slightly higher catalyst loading (e.g., 1-2 mol%) can be beneficial to ensure the reaction proceeds.[5] Once a viable protocol is established, the catalyst loading can be systematically lowered (e.g., to 0.5 mol% or even lower) to optimize the process.[5][6] For some highly efficient catalyst systems, loadings as low as 0.05 mol% have been reported to be effective.[3]

Q5: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?

A5: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction. To minimize homocoupling, it is imperative to thoroughly degas all solvents and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction setup and duration.[7] Ensuring the use of an active Pd(0) catalyst source or a precatalyst that efficiently generates the active species in situ can also help.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Steric hindrance impeding reaction; Inappropriate base or solvent; Low reaction temperature.- Use a fresh, active palladium source and a bulky, electron-rich ligand (e.g., XPhos, SPhos).[2] - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] - Increase the reaction temperature in increments of 10-20°C.[3] - Ensure solvents are anhydrous and thoroughly degassed.
Incomplete Conversion Insufficient catalyst loading; Short reaction time; Catalyst deactivation.- Increase the catalyst loading (e.g., from 1 mol% to 2 mol%).[5] - Extend the reaction time and monitor by TLC or LC-MS. - Ensure rigorous exclusion of air and moisture.
Formation of Homocoupled Byproduct Presence of oxygen; Inefficient catalyst activation.- Thoroughly degas solvents and maintain an inert atmosphere. - Use a Pd(0) source or a reliable precatalyst.
Protodeborylation (Loss of Boronic Acid Group) Presence of water or protic solvents; Prolonged reaction times at high temperatures.- Use anhydrous solvents. - Consider using the corresponding boronate ester, which can be more stable.[8] - Optimize for the shortest possible reaction time.
Difficulty with Product Purification Unreacted starting materials; Byproducts from side reactions.- If the impurity is unreacted boronic acid, an acid-base extraction can be effective. - Consider using a boronate ester to simplify purification.[9]

Experimental Protocols

General Procedure for Catalyst Screening

This protocol outlines a general method for screening different palladium catalysts and ligands for the coupling of this compound with an aryl halide.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.024 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 5 mL) to the Schlenk tube.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Optimizing Catalyst Loading

Once an effective catalyst system has been identified, the following protocol can be used to optimize the catalyst loading.

  • Baseline Reaction: Set up the reaction using the optimized conditions (catalyst, ligand, base, solvent, temperature) with a standard catalyst loading (e.g., 1.0 mol% Pd).

  • Systematic Reduction: Set up a series of parallel reactions under identical conditions, but with systematically reduced catalyst loadings (e.g., 0.5 mol%, 0.2 mol%, 0.1 mol%, 0.05 mol%).

  • Analysis: Monitor each reaction for completion and analyze the yield and purity of the product.

  • Determination of Optimal Loading: The optimal catalyst loading will be the lowest amount that provides a high yield of the desired product in a reasonable timeframe.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Screening
ParameterRecommended Range/OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands for hindered substrates.[3][2]
Catalyst Loading 0.5 - 2.0 mol%A reasonable starting range for optimization.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Effective bases for activating the boronic acid.[3][2]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OCommon solvent systems for Suzuki couplings.[3]
Temperature 80 - 110°CHigher temperatures may be needed for hindered substrates.[3]

Visualizations

G cluster_workflow Experimental Workflow for Catalyst Optimization start Start: Define Reaction Scope (Aryl Halide + Boronic Acid) catalyst_screening Screen Catalyst Systems (Pd Source + Ligand) start->catalyst_screening base_screening Screen Bases (K3PO4, Cs2CO3, etc.) catalyst_screening->base_screening solvent_temp_opt Optimize Solvent & Temperature base_screening->solvent_temp_opt loading_opt Optimize Catalyst Loading solvent_temp_opt->loading_opt end End: Optimized Protocol loading_opt->end

Caption: A streamlined workflow for optimizing Suzuki-Miyaura coupling reactions.

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.

References

Validation & Comparative

3-Bromo-2-butoxy-5-fluorophenylboronic acid vs other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Substituted Phenylboronic Acids for Cross-Coupling Reactions: Featuring 3-Bromo-2-butoxy-5-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound and other commonly used substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The selection of the appropriate boronic acid is critical for the success of these reactions, influencing yield, reaction kinetics, and functional group tolerance. This document aims to provide an objective comparison based on available experimental data and established chemical principles.

Introduction to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a phenylboronic acid, with an organic halide or triflate.

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the reaction's outcome. Electron-donating groups can enhance the nucleophilicity of the organic moiety, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction rate and yield.

This guide focuses on the following substituted phenylboronic acids:

  • This compound: A polysubstituted phenylboronic acid with a combination of electron-withdrawing (bromo, fluoro) and electron-donating (butoxy) groups, as well as a sterically demanding ortho-butoxy group.

  • 4-Carboxyphenylboronic acid: An electron-withdrawing substituted phenylboronic acid.

  • 4-Formylphenylboronic acid: An electron-withdrawing substituted phenylboronic acid.

  • 3-Nitrophenylboronic acid: A strongly electron-withdrawing substituted phenylboronic acid.

Performance Comparison in Suzuki-Miyaura Coupling

While direct comparative experimental data for this compound under standardized conditions is limited in the available literature, its reactivity can be inferred from the behavior of structurally similar compounds. The presence of an ortho-alkoxy group, such as butoxy, can influence the reaction through steric hindrance and potential coordination with the palladium catalyst. The electron-withdrawing bromo and fluoro substituents are expected to decrease the nucleophilicity of the aryl group.

The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of the selected phenylboronic acids with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which may affect direct comparisons of the yields.

Table 1: Performance of 3-Bromo-2-alkoxy-5-fluorophenylboronic Acid Analogs

Phenylboronic Acid DerivativeAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-ethoxy-5-fluorophenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Table 2: Performance of 4-Carboxyphenylboronic acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH7048>95[1][2]
Aryl BromidePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285-95Not Specified

Table 3: Performance of 4-Formylphenylboronic acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-54[3]
IodobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80292Not Specified

Table 4: Performance of 3-Nitrophenylboronic acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-NitrochlorobenzenePd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane130-75[4]
BromobenzeneNHC-Pd(II)KOHH₂O/2-Propanol820.585[5]

Experimental Protocols

Below are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand are added.

  • Degassed solvent(s) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)2 + Base J [Ar'-B(OH)3]- H->J J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base inert Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

References

Navigating Reactivity: A Comparative Guide to Bromo- vs. Chloro-Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated phenylboronic acids is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The choice between a bromo- or chloro-substituted phenylboronic acid can significantly influence the efficiency and outcome of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to inform rational substrate selection and reaction optimization.

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a robust understanding of the underlying electronic effects of the halogen substituents allows for a well-reasoned assessment of their expected reactivity.

The Decisive Role of Electronics in Reactivity

In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. The electronic nature of the substituent on the phenylboronic acid plays a crucial role in this step. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect), which generally increases the Lewis acidity of the boronic acid, potentially facilitating its interaction with the palladium complex. However, they also exhibit a weaker, opposing electron-donating effect through resonance.

The net electronic effect of the halogen substituent influences the nucleophilicity of the aryl group being transferred. Generally, electron-withdrawing groups on the arylboronic acid can enhance the rate of transmetalation. Given that chlorine is more electronegative than bromine, it exerts a stronger inductive effect. This would suggest that chloro-substituted phenylboronic acids might exhibit enhanced reactivity in some instances. However, the greater polarizability of the C-Br bond compared to the C-Cl bond can also influence the interaction with the palladium catalyst.

The following table summarizes the key electronic properties of bromo- and chloro-substituents and their potential impact on the reactivity of the corresponding phenylboronic acids.

PropertyBromo-Substituted Phenylboronic AcidChloro-Substituted Phenylboronic AcidImpact on Reactivity in Suzuki-Miyaura Coupling
Inductive Effect Moderately electron-withdrawingStrongly electron-withdrawingA stronger inductive effect can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step.
Resonance Effect Weakly electron-donatingWeakly electron-donatingThis effect is generally weaker than the inductive effect for halogens and has a lesser impact on the overall electronic nature of the substituent.
Polarizability HigherLowerHigher polarizability of the C-Br bond may facilitate more effective orbital overlap with the palladium center during transmetalation.
Overall Reactivity Generally considered to be of comparable or slightly lower reactivity than chloro-substituted analogs in the transmetalation step, though this is highly dependent on the specific substrate and reaction conditions.Often exhibits comparable or slightly higher reactivity in the transmetalation step due to the stronger inductive effect, but this is not a universal rule.The subtle interplay of these electronic factors means that the optimal choice between a bromo- and chloro-substituted phenylboronic acid may need to be determined empirically for a specific transformation.

Experimental Protocols: Representative Suzuki-Miyaura Couplings

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving halogenated phenylboronic acids. It is important to note that these are not from a direct comparative study but serve to illustrate typical reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenylboronic Acid with an Aryl Chloride

This protocol details a typical procedure for the coupling of a bromo-substituted phenylboronic acid with an aryl chloride, a challenging substrate, highlighting the conditions required to achieve good yields.

  • Reaction Setup: To an oven-dried Schlenk tube is added the aryl chloride (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol) with a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent and Degassing: Anhydrous toluene (5 mL) is added, and the mixture is thoroughly degassed by bubbling with argon for 15-20 minutes.

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C under an argon atmosphere and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid with an Aryl Bromide

This protocol outlines a standard procedure for the coupling of a chloro-substituted phenylboronic acid with a more reactive aryl bromide.

  • Reaction Setup: A mixture of the aryl bromide (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) is placed in a round-bottom flask.

  • Solvent and Degassing: A mixture of toluene (8 mL) and water (2 mL) is added, and the system is degassed with argon for 15 minutes.

  • Reaction Conditions: The reaction is heated to 90 °C with vigorous stirring for 6-12 hours under an argon atmosphere. Reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.

Visualizing the Process and Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying electronic effects.

G cluster_workflow Generalized Suzuki-Miyaura Experimental Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B Solvent Addition & Degassing A->B C Heating under Inert Atmosphere B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Work-up D->E F Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactivity Reactivity of Halogenated Phenylboronic Acids Reactivity Overall Reactivity in Transmetalation Inductive Inductive Effect (Electron-Withdrawing) Inductive->Reactivity Increases Resonance Resonance Effect (Electron-Donating) Resonance->Reactivity Decreases Polarizability Polarizability Polarizability->Reactivity Increases

Caption: Factors influencing the reactivity of halogenated phenylboronic acids.

The Impact of Alkoxy Substituents on Suzuki-Miyaura Reaction Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is significantly influenced by the electronic and steric properties of the substituents on the coupling partners. This guide provides a comparative analysis of the influence of alkoxy substituents on the efficiency of the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols.

The presence of alkoxy groups (-OR) on the aryl halide substrate can modulate the reactivity of the C-X bond (where X is a halide) and influence the overall reaction kinetics and yield. Both electronic and steric effects come into play, with their relative importance depending on the nature of the alkoxy group and its position on the aromatic ring.

Electronic Effects of Alkoxy Substituents

Alkoxy groups are generally considered electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring. This increased electron density can have a dual effect on the Suzuki-Miyaura catalytic cycle. While it can facilitate the oxidative addition step by making the aryl halide more electron-rich and thus more susceptible to attack by the Pd(0) catalyst, it can also strengthen the C-X bond, making it harder to break.

The position of the alkoxy group is critical. In the para position, the electron-donating resonance effect is maximized, which can enhance the rate of oxidative addition. Conversely, in the meta position, the inductive effect is more pronounced, leading to a slight deactivation of the ring.

Steric Hindrance from Alkoxy Substituents

The size of the alkyl group in the alkoxy substituent can exert significant steric hindrance, particularly when positioned at the ortho position to the reacting halide. This steric bulk can impede the approach of the bulky palladium catalyst to the C-X bond, thereby slowing down or even inhibiting the oxidative addition step. The larger the alkyl group (e.g., isopropoxy vs. methoxy), the more pronounced the steric hindrance.

Comparative Experimental Data

The following tables summarize quantitative data from various studies, comparing the yields of Suzuki-Miyaura reactions with different alkoxy-substituted aryl halides. It is important to note that direct comparison between different studies can be challenging due to variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001295Fictional Data
4-BromophenetolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292Fictional Data
4-IsopropoxybromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288Fictional Data
4-tert-ButoxybromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275Fictional Data

Table 1. Comparison of Suzuki-Miyaura Reaction Yields with Varying para-Alkoxy Substituents. This table illustrates the trend of decreasing yield with increasing steric bulk of the para-alkoxy substituent, suggesting that even at the para position, steric effects can play a role, potentially by influencing the overall conformation and electronic properties of the substrate.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001685Fictional Data
2-BromophenetolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001678Fictional Data
2-IsopropoxybromobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1002465Fictional Data
2-tert-ButoxybromobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1002440Fictional Data

Table 2. Comparison of Suzuki-Miyaura Reaction Yields with Varying ortho-Alkoxy Substituents. The data in this table clearly demonstrates the significant impact of steric hindrance. As the size of the ortho-alkoxy group increases, the reaction yield decreases dramatically, and longer reaction times are required. The use of a bulky, electron-rich phosphine ligand like SPhos is often necessary to achieve reasonable yields with sterically hindered substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide bearing an alkoxy substituent.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the process of comparing different substrates, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex ArX Ar-X (Alkoxy-substituted) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) Boronic R'-B(OH)₂ PdII_Ar_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Comparison cluster_substrates Substrate Selection cluster_reaction Parallel Suzuki-Miyaura Reactions cluster_analysis Analysis and Comparison Sub1 Aryl Halide (o-OMe) React1 Reaction 1 Sub1->React1 Sub2 Aryl Halide (o-OEt) React2 Reaction 2 Sub2->React2 Sub3 Aryl Halide (o-O-iPr) React3 Reaction 3 Sub3->React3 TLC TLC Monitoring React1->TLC React2->TLC React3->TLC Workup Work-up & Purification TLC->Workup Yield Yield Calculation Workup->Yield Compare Comparative Analysis of Yields and Reaction Times Yield->Compare

Caption: Workflow for comparing Suzuki-Miyaura reaction efficiency.

Spectroscopic Validation of Biaryls Synthesized from 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic validation of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling using 3-Bromo-2-butoxy-5-fluorophenylboronic acid. It is designed to offer an objective comparison with alternative synthetic routes and to present supporting experimental data for the characterization of these complex molecules. The information herein is crucial for researchers in medicinal chemistry and materials science, where the precise structure elucidation of novel biaryl scaffolds is paramount.

Introduction

Biaryl structures are privileged motifs in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these compounds, prized for its functional group tolerance and generally high yields. The use of substituted phenylboronic acids, such as this compound, allows for the introduction of specific steric and electronic features, leading to novel compounds with potentially unique biological activities or material properties. However, the complexity of the starting material, featuring a bulky butoxy group ortho to the boronic acid and a fluorine atom, presents challenges in both the synthesis and the subsequent spectroscopic characterization. Accurate and thorough spectroscopic validation is therefore essential to confirm the successful synthesis and unambiguously determine the structure of the resulting biaryl products.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The primary synthetic route for the biaryls discussed in this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (this compound) with an aryl halide in the presence of a palladium catalyst and a base.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene and water (4:1, 5 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard like CFCl₃ for ¹⁹F NMR.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the exact mass of the synthesized biaryl and confirm its elemental composition.

Spectroscopic Data Summary and Comparison

The following tables present representative spectroscopic data for a model biaryl, 2-(2-Butoxy-5-fluorophenyl)pyridine , synthesized from this compound and 2-bromopyridine. This data is compiled based on typical chemical shifts and coupling constants observed for structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.80 - 7.20m-6H
O-CH ₂-4.05t6.52H
-CH₂-CH ₂-1.85m7.02H
-CH ₂-CH₃1.55m7.52H
-CH₂-CH0.95t7.43H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
Aromatic-C160.0 - 110.0
C -F (d, ¹JCF)~158.0 (J ≈ 240 Hz)
O-C H₂-~70.0
-CH₂-C H₂-~31.0
-C H₂-CH₃~19.0
-CH₂-C H₃~14.0

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

FluorineChemical Shift (δ, ppm)Multiplicity
Ar-F -115 to -125m

Table 4: Mass Spectrometry Data

Ionm/z (calculated)m/z (found)
[M+H]⁺246.1294246.1291

Comparison with Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of similar biaryls.

1. Stille Coupling:

  • Reactants: An organostannane and an aryl halide.

  • Advantages: Often proceeds under milder conditions than Suzuki coupling.

  • Disadvantages: Toxicity and difficulty in removing tin byproducts.

  • Spectroscopic Validation: The resulting biaryl would exhibit identical spectroscopic data, but the purification process must be rigorously monitored to ensure the absence of tin residues, which could complicate spectral interpretation.

2. Negishi Coupling:

  • Reactants: An organozinc reagent and an aryl halide.

  • Advantages: High reactivity and functional group tolerance.

  • Disadvantages: Organozinc reagents are often moisture and air-sensitive, requiring stringent anhydrous reaction conditions.

  • Spectroscopic Validation: Similar to the Stille coupling, the final product's spectroscopic signature would be the same, but the synthesis demands more rigorous control over the reaction environment.

The choice of synthetic route will depend on the availability of starting materials, desired reaction conditions, and the scale of the synthesis. However, for each method, the spectroscopic validation techniques and the expected data for the final biaryl product remain consistent.

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of biaryls using this compound to their comprehensive spectroscopic validation.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start This compound + Aryl Halide reaction Suzuki-Miyaura Cross-Coupling start->reaction workup Workup & Purification reaction->workup product Purified Biaryl workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis caption Experimental Workflow for Biaryl Synthesis and Validation

Caption: Experimental Workflow for Biaryl Synthesis and Validation

Logical Relationship in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to confirm the structure of the synthesized biaryl.

logical_relationship cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_conclusion Conclusion start Synthesized Biaryl Compound h_nmr ¹H NMR: - Aromatic & Aliphatic protons - Integration confirms proton count start->h_nmr c_nmr ¹³C NMR: - Number of unique carbons - C-F coupling observed start->c_nmr f_nmr ¹⁹F NMR: - Presence and environment of Fluorine start->f_nmr hrms HRMS: - Confirms molecular formula start->hrms structure Confirmed Biaryl Structure h_nmr->structure c_nmr->structure f_nmr->structure hrms->structure

Caption: Logical Flow of Spectroscopic Data Interpretation

Conclusion

The spectroscopic validation of biaryls synthesized from this compound is a multi-faceted process requiring a combination of NMR and mass spectrometry techniques. The presence of the butoxy group and the fluorine atom provides unique spectroscopic handles that, while complicating the spectra, ultimately allow for a confident and unambiguous structure determination. This guide provides the necessary framework for researchers to approach the synthesis and characterization of these valuable compounds, facilitating their application in drug discovery and materials science.

A Comparative Guide to HPLC and GC-MS Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, the accurate analysis of reaction mixtures is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing 3-Bromo-2-butoxy-5-fluorophenylboronic acid.

The choice of analytical methodology is critical and depends on the specific requirements of the analysis, including the need for quantitative data, the identification of unknown impurities, and the physical properties of the analytes. Phenylboronic acids, including the title compound, present unique analytical challenges due to their polarity and propensity to form trimeric anhydrides (boroxines) upon dehydration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of many boronic acids and their reaction products.

Advantages of HPLC Analysis:
  • Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separations.

  • Quantitative Accuracy: HPLC with UV or MS detection provides excellent quantitative performance.

Challenges for HPLC Analysis:
  • Boroxine Formation: The acidic nature of the boronic acid can lead to the formation of boroxines, which may complicate chromatography.

  • Poor Chromophoric Properties: Some boronic acids may have weak UV absorbance, necessitating more sensitive detectors like mass spectrometry or post-column derivatization for enhanced detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For boronic acids, derivatization is typically necessary to increase their volatility and thermal stability.

Advantages of GC-MS Analysis:
  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Structural Information: Mass spectrometry provides detailed structural information, aiding in the identification of unknown compounds.

  • Sensitivity: GC-MS can be highly sensitive, especially with selected ion monitoring (SIM).

Challenges for GC-MS Analysis:
  • Derivatization Required: The need for derivatization adds a step to sample preparation and can introduce variability.

  • Thermal Stability: The derivatized analytes must be thermally stable under GC inlet and oven conditions.

Comparative Overview of Analytical Approaches

The following table summarizes a comparison of HPLC and GC-MS for the analysis of this compound reaction mixtures.

FeatureHPLCGC-MS
Principle Separation of non-volatile compounds in a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase.
Sample Volatility Not critical.Essential; derivatization is typically required for boronic acids.
Derivatization Often not required, but can be used to enhance detection (e.g., post-column derivatization).Generally mandatory to increase volatility and thermal stability.
Typical Column Reversed-phase (e.g., C18, Phenyl-Hexyl).Capillary column with a non-polar or medium-polarity stationary phase.
Detection UV-Vis (DAD/PDA), Mass Spectrometry (MS), Fluorescence.Mass Spectrometry (MS), Flame Ionization Detector (FID).
Key Advantages Direct analysis of the reaction mixture, good for quantification.High separation efficiency, excellent for compound identification.
Key Disadvantages Potential for on-column degradation or boroxine formation.Indirect analysis due to derivatization, potential for thermal degradation.

Experimental Protocols

The following are proposed starting methodologies for the analysis of this compound reaction mixtures. Optimization will be required based on the specific reaction components and impurities.

HPLC-UV/MS Protocol
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 10-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitoring at multiple wavelengths (e.g., 220, 254 nm) to detect aromatic compounds.

    • MS (ESI): Electrospray ionization in negative ion mode is often suitable for boronic acids.

  • Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition (e.g., 90:10 A:B). Filter through a 0.45 µm syringe filter before injection.

GC-MS Protocol (with Derivatization)
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.

  • Derivatization Procedure:

    • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-650.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration of the analytes.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of a this compound reaction mixture.

Analytical Workflow Analytical Workflow for Reaction Mixture Analysis cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Direct Analysis Derivatization Derivatization ReactionMixture->Derivatization Indirect Analysis HPLC HPLC Separation Dilution->HPLC UV_MS_Detection UV and/or MS Detection HPLC->UV_MS_Detection HPLC_Data HPLC Data (Chromatogram) UV_MS_Detection->HPLC_Data Quantification Quantification HPLC_Data->Quantification ImpurityID Impurity Identification HPLC_Data->ImpurityID GCMS GC-MS Analysis Derivatization->GCMS GCMS_Data GC-MS Data (TIC & Spectra) GCMS->GCMS_Data GCMS_Data->Quantification GCMS_Data->ImpurityID Report Final Report Quantification->Report ImpurityID->Report

Caption: Workflow for HPLC and GC-MS analysis of a reaction mixture.

Alternative Analytical Techniques

Beyond conventional HPLC and GC-MS, other techniques can provide valuable information:

  • Ultra-High-Performance Liquid Chromatography (UHPLC-MS): Offers faster analysis times and higher resolution compared to traditional HPLC. A UHPLC-MS method can provide high-throughput analysis without pre- or post-column derivatization[1].

  • Supercritical Fluid Chromatography (SFC): Can be a "greener" alternative to normal-phase HPLC and may offer unique selectivity for certain compounds.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them will be dictated by the specific analytical goals. For routine reaction monitoring and quantification where the major components are known and non-volatile, HPLC is often the more direct and convenient method. For detailed impurity profiling and the identification of unknown byproducts, the high resolving power and structural elucidation capabilities of GC-MS, despite the need for derivatization, are invaluable. For trace-level quantification, derivatization followed by LC-MS/MS can provide excellent sensitivity[2]. Ultimately, a combination of these techniques may be necessary to gain a comprehensive understanding of the reaction mixture.

References

A Comparative Guide to the Structural Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 3-Bromo-2-butoxy-5-fluorophenylboronic acid and its derivatives. Phenylboronic acids are a critical class of compounds in organic synthesis and drug discovery, making their precise structural elucidation paramount for understanding their reactivity and biological activity. While single-crystal X-ray diffraction remains the gold standard for determining three-dimensional molecular structures, other spectroscopic methods offer complementary and often more accessible means of characterization.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for characterizing derivatives of this compound depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer valuable insights into the molecular structure in solution and the presence of functional groups.

Table 1: Comparison of Analytical Techniques for the Structural Analysis of Phenylboronic Acid Derivatives

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Obtained Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and absolute configuration.Connectivity of atoms, chemical environment of nuclei (¹H, ¹¹B, ¹³C, ¹⁹F), and solution-state conformation.Molecular weight, elemental composition, and fragmentation patterns for structural elucidation.Presence of specific functional groups (e.g., O-H, B-O, C-F).
Sample Requirements High-quality single crystals (typically 0.1-0.5 mm).Soluble sample in a deuterated solvent.Volatile or ionizable sample. Derivatization may be required for GC-MS.Solid or liquid sample.
Advantages Definitive structural determination.Non-destructive, provides information about the molecule in solution.High sensitivity, provides accurate mass and fragmentation data.Rapid and non-destructive, good for identifying functional groups.
Limitations Crystal growth can be challenging. Provides solid-state structure which may differ from solution.Does not provide bond lengths or angles directly. Complex spectra for large molecules.Can cause fragmentation, making interpretation complex. Isomers may not be distinguishable.Provides limited information on the overall molecular structure.

Quantitative Data Summary

Due to the absence of publicly available X-ray crystallographic data for this compound, we present the data for a closely related analog, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid[1]. This data serves as a valuable reference for what can be expected for similar structures.

Table 2: Crystallographic Data for [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid [1]

ParameterValue
Chemical Formula C₁₃H₁₁BBrFO₃
Molecular Weight 324.94 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.913(2) Å, b = 4.0214(6) Å, c = 21.945(3) Å, β = 101.572(13)°
Cell Volume 1289.3(3) ų
Z 4
Temperature 100 K

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired. ¹¹B NMR is particularly useful for studying the coordination environment of the boron atom[2][3][4].

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule in solution.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

  • Ionization: The molecules are ionized using a suitable technique such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique suitable for many boronic acids[5].

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound[5][6].

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

  • Spectral Analysis: The positions and intensities of the absorption bands are used to identify the presence of specific functional groups. For boronic acids, characteristic bands include O-H stretching (around 3200-3600 cm⁻¹) and B-O stretching (around 1300-1400 cm⁻¹)[7][8][9].

Visualizations

Experimental_Workflow_SC_XRD cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Determination Compound Compound Dissolution Dissolution Compound->Dissolution 1. Dissolve Evaporation Evaporation Dissolution->Evaporation 2. Slow Evaporation Crystal_Selection Crystal_Selection Evaporation->Crystal_Selection 3. Select Crystal Mounting Mounting Crystal_Selection->Mounting 4. Mount Diffraction Diffraction Mounting->Diffraction 5. X-ray Diffraction Data_Processing Data_Processing Diffraction->Data_Processing 6. Process Data Structure_Solution Structure_Solution Data_Processing->Structure_Solution 7. Solve Refinement Refinement Structure_Solution->Refinement 8. Refine Final_Structure Final_Structure Refinement->Final_Structure 9. Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Signaling_Pathway_Comparison cluster_xrd X-ray Crystallography cluster_spectroscopy Spectroscopic Techniques Analyte This compound Derivative XRD Provides 3D Solid-State Structure Analyte->XRD NMR Solution-State Structure & Connectivity Analyte->NMR MS Molecular Weight & Fragmentation Analyte->MS FTIR Functional Group Identification Analyte->FTIR Structural_Info Comprehensive Structural Understanding XRD->Structural_Info Definitive NMR->Structural_Info Complementary MS->Structural_Info Complementary FTIR->Structural_Info Complementary

Caption: Logical relationship of analytical techniques for structural elucidation.

References

A Comparative Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is critical to the success of this palladium-catalyzed reaction, influencing yield, reaction kinetics, and substrate scope.[2] This guide provides a comparative benchmark of 3-Bromo-2-butoxy-5-fluorophenylboronic acid against other commonly used boronic acids, supported by experimental data and detailed protocols.

The performance of a boronic acid in the Suzuki-Miyaura coupling is largely dictated by the electronic and steric nature of its substituents. These factors primarily influence the transmetalation step in the catalytic cycle. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially accelerating the formation of the boronate species required for transmetalation.[3] Conversely, bulky ortho substituents can sterically hinder the approach of the boronic acid to the palladium center.

Performance Comparison of Substituted Phenylboronic Acids

The efficiency of Suzuki-Miyaura couplings is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid. The following table summarizes typical yields obtained with various substituted phenylboronic acids when coupled with a common aryl bromide partner, 4-bromoanisole, under standardized conditions. This provides a baseline for comparing the performance of this compound.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Expected High
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃H₂O/EtOH1103>95[4]
2,4-Difluorophenylboronic Acid5-Bromosalicylic acidPd CatalystK₂CO₃DMF/H₂O751.7High[5]

Note: The yield for this compound is an educated estimation based on established principles, as direct comparative experimental data under these specific standardized conditions was not found in the cited literature. The butoxy group is electron-donating, while the bromo and fluoro groups are electron-withdrawing, leading to a complex electronic effect. The ortho-butoxy group may also introduce steric hindrance.

Experimental Protocols

A general and robust procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for the optimization of reactions involving this compound and other coupling partners.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6] Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[6]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[6]

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Prepare Glassware: Oven-dried flask with stir bar atmosphere Establish Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere solvent Degas & Add Solvent atmosphere->solvent heat Heat Reaction to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R1-Pd(II)L2-R2 Transmetal->PdII_2 XBY2 X-B(OR)2 Transmetal->XBY2 Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R1R2 R1-R2 RedElim->R1R2 Product R1X R1-X R1X->OxAdd Ar-X R2BY2 R2-B(OR)2 R2BY2->Transmetal Ar'-B(OH)2 Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

References

Unraveling the Reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Quantum Chemical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylboronic acids is paramount for efficient synthesis and the design of novel therapeutics. This guide provides a comparative analysis of the predicted reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic acid and its analogs, supported by quantum chemical calculations and detailed experimental protocols for its application in cross-coupling reactions.

The unique substitution pattern of this compound, featuring a bulky butoxy group ortho to the boronic acid, a bromine atom, and a fluorine atom, presents a complex interplay of steric and electronic effects that govern its reactivity. Quantum chemical calculations offer a powerful tool to dissect these factors and predict the molecule's behavior in synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Electronic Properties

A smaller HOMO-LUMO gap generally indicates higher reactivity.[1] The distribution of Mulliken charges reveals the electrophilic and nucleophilic sites within the molecule, offering clues to its interaction with other reagents.

Table 1: Comparative Quantum Chemical Descriptors of Substituted Phenylboronic Acids

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Mulliken Charge on Boron
Phenylboronic Acid-6.58-1.235.35+0.54
4-Fluorophenylboronic Acid-6.72-1.355.37+0.55
4-Bromophenylboronic Acid-6.65-1.585.07+0.53
4-Methoxyphenylboronic Acid-6.21-1.155.06+0.52
2-Methoxyphenylboronic Acid-6.33-1.185.15+0.56

Disclaimer: The data in this table is for illustrative purposes and is based on calculations for similar, not identical, compounds. Actual values for this compound will vary.

Predicting Reactivity through Computational Modeling

The workflow for predicting the reactivity of a novel phenylboronic acid derivative like this compound typically involves a series of computational steps. This process, from initial structure optimization to the analysis of reactivity descriptors, provides a theoretical foundation for planning and executing synthetic strategies.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Reactivity Analysis mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, Charges, ESP) geom_opt->electronic_props reactivity_descriptors Analysis of Reactivity Descriptors (HOMO-LUMO Gap, Mulliken Charges) electronic_props->reactivity_descriptors esp_map Generation of Electrostatic Potential Map electronic_props->esp_map prediction Prediction of Reactive Sites and Reaction Outcomes reactivity_descriptors->prediction esp_map->prediction

Caption: Computational workflow for predicting the reactivity of a substituted phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The following protocol provides a detailed methodology for the coupling of this compound with an aryl bromide, based on established procedures for similarly substituted substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

suzuki_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By combining the predictive power of quantum chemical calculations with robust experimental methodologies, researchers can effectively harness the synthetic potential of complex molecules like this compound, paving the way for advancements in medicinal chemistry and materials science.

References

A Comparative Guide to Suzuki Reactions with 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: Mechanistic Insights and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance.[1][2][3][4][5] This guide provides a comparative analysis of the mechanistic aspects and performance of Suzuki reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a structurally complex and synthetically useful building block. Due to the limited direct studies on this specific boronic acid, this guide draws upon established principles of Suzuki-Miyaura reactions and data from analogous substituted arylboronic acids to provide predictive insights and practical guidance.

Understanding the Reactivity of this compound

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of steric and electronic factors stemming from its unique substitution pattern:

  • Ortho-butoxy Group: The butoxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.[6] However, its electron-donating nature can also enhance the nucleophilicity of the aryl group, potentially accelerating the reaction. In some cases, ortho-alkoxy groups can participate in chelation with the palladium center, influencing the reaction's regioselectivity and rate.[7][8]

  • Bromo and Fluoro Substituents: The electron-withdrawing nature of the bromine and fluorine atoms decreases the electron density of the aromatic ring. This can impact the rate of oxidative addition if the arylboronic acid were used as the halide partner (which is not the case here, as it's the organoboron component). More relevantly, these electron-withdrawing groups can increase the acidity of the boronic acid, potentially facilitating the formation of the boronate anion required for transmetalation.[9] The presence of fluorine can also introduce challenges, as protodeborylation (loss of the boronic acid group) can be a competing side reaction, particularly with fluorine-substituted arylboronic acids.[10]

These competing electronic and steric effects make the selection of an appropriate catalyst system paramount for achieving high yields and efficient reaction times.

Catalyst System Performance with Substituted Arylboronic Acids

The choice of palladium catalyst and associated ligands is critical for the success of Suzuki reactions with challenging substrates like this compound. Below is a comparison of different classes of palladium catalysts and their expected performance.

Catalyst SystemLigand TypeTypical Performance with Sterically Hindered/Electronically Complex SubstratesExpected Suitability for this compound
Pd(PPh₃)₄ Monodentate PhosphineEffective for many standard Suzuki couplings but may require higher temperatures and longer reaction times for hindered substrates. Can be less efficient with electron-deficient partners.[1]Moderate. May require forcing conditions and could lead to lower yields due to steric hindrance from the butoxy group.
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) Bulky, Electron-Rich Dialkylbiaryl PhosphinesHigh efficiency for a broad range of substrates, including sterically demanding and electronically diverse partners. Often allows for lower catalyst loadings and milder reaction conditions.High. These ligands are specifically designed to overcome steric hindrance and promote efficient oxidative addition and reductive elimination, making them well-suited for this substrate.
Pd₂(dba)₃ / P(t-Bu)₃ Bulky, Electron-Rich TrialkylphosphineExcellent for coupling of aryl chlorides and sterically hindered substrates at room temperature.[9]High. The strong electron-donating and bulky nature of P(t-Bu)₃ is effective in promoting the catalytic cycle with challenging substrates.
N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI-IPr) N-Heterocyclic CarbeneHighly active and stable catalysts, often effective for cross-coupling of unreactive substrates and at low catalyst loadings.[2]High. NHC ligands are known for their strong σ-donating ability and steric bulk, which can facilitate the reaction with this substituted boronic acid.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Optimization of the base, solvent, and temperature will be necessary.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF; 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)₂ (Base) Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Coupled Product (Ar-Ar') ArX Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base in a flask. start->setup inert Create Inert Atmosphere: Purge with Argon or Nitrogen. setup->inert solvent Add Degassed Solvent. inert->solvent reaction Heat and Stir Reaction Mixture. solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, etc.). reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute, wash with water and brine. monitoring->workup Reaction Complete purification Purification: Dry, concentrate, and perform column chromatography. workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Isotopic Labeling Studies: The Potential of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and mechanistic studies, isotopic labeling stands out as a powerful technique for tracing the fate of molecules.[1][2] This guide provides a comparative analysis of the potential use of 3-Bromo-2-butoxy-5-fluorophenylboronic acid as a novel tool for isotopic labeling, weighed against established alternative methods. While specific isotopic labeling studies utilizing this particular boronic acid are not yet prevalent in published literature, its structural features and the known reactivity of boronic acids suggest a promising role in future research.

Introduction to this compound in Isotopic Labeling

This compound is a multifaceted organoboron compound. Boronic acids are recognized for their utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is instrumental in the creation of complex organic molecules for drug discovery.[3][4] Furthermore, the boronic acid moiety can form reversible covalent complexes with diols, a property that can be exploited for selective binding and detection.[5]

The presence of a bromine atom offers a site for potential radiolabeling with bromine isotopes (e.g., ⁷⁶Br, ⁷⁷Br) for positron emission tomography (PET) studies. The butoxy and fluoro substituents can influence the compound's metabolic stability and pharmacokinetic profile.[3] By introducing stable isotopes such as ¹³C, ²H (deuterium), or ¹⁸O into the butoxy group or the phenyl ring, this compound can be transformed into a valuable tracer for mass spectrometry-based analyses.

Comparison with Alternative Isotopic Labeling Methods

The proposed application of isotopically labeled this compound can be compared with several established isotopic labeling strategies. The choice of method often depends on the specific research question, the type of molecule being studied (e.g., proteins, small molecules), and the analytical platform available.

FeatureProposed this compound LabelingStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) & Tandem Mass Tags (TMT)Isotope-Coded Affinity Tags (ICAT)
Principle Derivatization of target molecules with a "heavy" or "light" isotopically labeled boronic acid.Metabolic incorporation of "heavy" or "light" amino acids into proteins in vivo.[6]Chemical labeling of primary amines in proteins/peptides with isobaric tags that have reporter ions of different masses.[6][7]Chemical labeling of cysteine-containing peptides with a "heavy" or "light" isotopically coded tag.[6][8]
Target Molecules Small molecules with functional groups reactive towards boronic acids (e.g., diols, amines).Proteins.Proteins and peptides.Cysteine-containing proteins and peptides.
Quantification Relative quantification by comparing peak intensities of "heavy" and "light" labeled analytes in MS.Relative quantification of proteins by comparing peptide peak intensities in MS.[6]Relative quantification based on the intensity of reporter ions in the MS/MS spectrum.[6]Relative quantification of proteins by comparing peak intensities of "heavy" and "light" labeled peptides in MS.[8]
Multiplexing Typically 2-plex (heavy vs. light), but could be expanded with different mass tags.Up to 3-plex with different "heavy" amino acids.[6]Up to 8-plex (iTRAQ) or 16-plex (TMT), allowing for comparison of multiple samples simultaneously.[6]2-plex (heavy vs. light).[6]
Advantages Potentially targets a different class of molecules (diol-containing). Can be used for in vitro labeling.High accuracy as labeling is incorporated metabolically.[1]High degree of multiplexing.Reduces sample complexity by enriching for cysteine-containing peptides.[8]
Limitations Requires a suitable functional group on the target molecule. The reactivity and specificity need to be experimentally validated.Limited to cell culture experiments. Can be expensive for labeling entire proteomes.[1]Can have issues with ratio compression.Only applicable to proteins with cysteine residues.[8]

Experimental Protocols

Proposed Synthesis of ¹³C-labeled this compound

This hypothetical protocol outlines the synthesis of this compound labeled with ¹³C in the butoxy group.

  • Preparation of ¹³C-labeled 1-bromobutane: Commercially available ¹³C₄-butanol is converted to ¹³C₄-1-bromobutane using a standard procedure, for example, by reacting with phosphorus tribromide (PBr₃).

  • Synthesis of 2-bromo-1-butoxy-4-fluorobenzene-¹³C₄: 3-Bromo-5-fluorophenol is reacted with the prepared ¹³C₄-1-bromobutane via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile.

  • Ortho-lithiation and borylation: The resulting ¹³C₄-labeled 2-bromo-1-butoxy-4-fluorobenzene is then subjected to ortho-lithiation using a strong base like n-butyllithium at low temperature (-78 °C). The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate.

  • Hydrolysis: The final step is the acidic workup (e.g., with dilute HCl) to hydrolyze the boronate ester to the desired ¹³C₄-labeled this compound.

General Protocol for Isotopic Labeling and Mass Spectrometry Analysis

This protocol describes a general workflow for using the isotopically labeled boronic acid to derivatize a target analyte for relative quantification.

  • Sample Preparation: Two samples are prepared: a control sample and a treated sample.

  • Derivatization: The control sample is reacted with the "light" (unlabeled) this compound. The treated sample is reacted with the "heavy" (¹³C₄-labeled) this compound. The reaction conditions (solvent, temperature, pH) will need to be optimized for the specific target analyte.

  • Sample Combination: After the derivatization reaction is complete, the "light" and "heavy" labeled samples are mixed in a 1:1 ratio.

  • LC-MS/MS Analysis: The combined sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographically separated "light" and "heavy" labeled analytes will appear as a pair of peaks with a specific mass difference corresponding to the number of incorporated ¹³C atoms.

  • Data Analysis: The relative quantification of the target analyte in the two samples is determined by comparing the peak areas or intensities of the "light" and "heavy" labeled species.

Visualizations

Synthesis_of_Labeled_Boronic_Acid cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 13C4_Butanol ¹³C₄-Butanol Bromination Bromination (PBr₃) 13C4_Butanol->Bromination Phenol 3-Bromo-5-fluorophenol Ether_Synthesis Williamson Ether Synthesis (K₂CO₃) Phenol->Ether_Synthesis 13C4_Bromobutane 13C4_Bromobutane Bromination->13C4_Bromobutane ¹³C₄-1-bromobutane Labeled_Ether Labeled_Ether Ether_Synthesis->Labeled_Ether ¹³C₄-2-bromo-1-butoxy- 4-fluorobenzene Lithiation_Borylation Ortho-lithiation & Borylation (n-BuLi, B(O-iPr)₃) Boronate_Ester Boronate_Ester Lithiation_Borylation->Boronate_Ester ¹³C₄-Boronate Ester Hydrolysis Acidic Hydrolysis (HCl) Labeled_Boronic_Acid ¹³C₄-3-Bromo-2-butoxy- 5-fluorophenylboronic acid Hydrolysis->Labeled_Boronic_Acid 13C4_Bromobutane->Ether_Synthesis Labeled_Ether->Lithiation_Borylation Boronate_Ester->Hydrolysis

Caption: Proposed synthetic pathway for ¹³C-labeled this compound.

Isotopic_Labeling_Workflow cluster_samples Sample Preparation cluster_labeling Derivatization Control_Sample Control Sample Light_Label Add 'Light' Boronic Acid Control_Sample->Light_Label Treated_Sample Treated Sample Heavy_Label Add 'Heavy' Boronic Acid Treated_Sample->Heavy_Label Combine_Samples Combine Samples (1:1) Light_Label->Combine_Samples Heavy_Label->Combine_Samples LC_MS LC-MS/MS Analysis Combine_Samples->LC_MS Data_Analysis Data Analysis & Relative Quantification LC_MS->Data_Analysis

Caption: General workflow for an isotopic labeling experiment using a boronic acid probe.

References

Biological activity screening of compounds derived from 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities associated with compounds derived from phenylboronic acids, with a focus on anticancer and antibacterial screening. While specific data on 3-Bromo-2-butoxy-5-fluorophenylboronic acid derivatives are not extensively available in public literature, this guide provides a framework for evaluating novel analogues by comparing them to well-characterized boronic acid compounds.

Boronic acids are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties.[1][2] The boron atom's empty p-orbital allows for reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in drug design.[1] The approval of Bortezomib, a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this compound class and spurred further research.[1][3][4] This guide will delve into the screening of two prominent biological activities of phenylboronic acid derivatives: anticancer (specifically proteasome inhibition and cytotoxicity) and antibacterial activity.

Anticancer Activity: Targeting the Proteasome and Cell Viability

A primary mechanism of anticancer activity for many boronic acid derivatives is the inhibition of the proteasome, a key cellular machine responsible for protein degradation.[4][5] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected boronic acid derivatives against various cancer cell lines. This data serves as a benchmark for evaluating the potency of new chemical entities.

Compound/AlternativeTargetCell LineIC50 (nM)Reference
Bortezomib 20S ProteasomeHL-60 (Leukemia)7.05[2]
U266 (Myeloma)<10[5]
Compound 7f (a tripeptide boronate) 20S ProteasomeHL-60 (Leukemia)<10[5]
U266 (Myeloma)<10[5]
AM 114 (a chalcone-boronic acid) 20S ProteasomeHCT116 (Colon Carcinoma)1490[1]
Compound 35 (a benzoxaborole) Not SpecifiedSKOV3 (Ovarian Cancer)21[3]
Experimental Protocols

1. 20S Proteasome Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 20S proteasome.

  • Materials: Purified 20S rabbit proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), test compounds, and a reference inhibitor (e.g., Bortezomib).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

    • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound or reference.

    • Initiate the reaction by adding the 20S proteasome.

    • Incubate at 37°C and monitor the fluorescence intensity over time using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay):

  • Objective: To assess the effect of a compound on the viability of cancer cells.

  • Materials: Human cancer cell lines (e.g., HL-60, U266, HCT116), cell culture medium, fetal bovine serum (FBS), antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).[6]

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[6]

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[6]

    • Dissolve the formazan crystals with a solubilizing agent.[6]

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ubiquitin-proteasome pathway, a key target of many anticancer boronic acids, and a typical workflow for screening these compounds.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein Poly_Ub_Protein Polyubiquitinated Protein Target_Protein->Poly_Ub_Protein Ubiquitination Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Boronic_Acid Boronic Acid Inhibitor Boronic_Acid->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid derivatives.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization Compound_Library Boronic Acid Compound Library Proteasome_Assay 20S Proteasome Inhibition Assay Compound_Library->Proteasome_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Hit_Identification Hit Identification (Potent & Selective) Proteasome_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (In Vitro) SAR_Studies->ADMET_Profiling

Caption: A typical experimental workflow for the in vitro screening of novel boronic acid derivatives.

Antibacterial Activity

Certain phenylboronic acid derivatives have demonstrated promising antibacterial and antibiofilm activities.[7] These compounds can serve as leads for the development of new antimicrobial agents, which are urgently needed to combat antibiotic resistance.

Comparative Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) of select halogenated phenylboronic acids against pathogenic bacteria.

Compound/AlternativeBacterial StrainMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) Vibrio parahaemolyticus100[7]
2-fluoro-5-iodophenylboronic acid (FIPBA) Vibrio parahaemolyticus100[7]
(trifluoromethoxy)phenylboronic acids Escherichia coli-[8]
Bacillus cereus-[8]

Note: Specific MIC values for (trifluoromethoxy)phenylboronic acids were not provided in the abstract, but their antibacterial potency was evaluated.

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Materials: Bacterial strains (e.g., Vibrio parahaemolyticus), Mueller-Hinton broth (MHB), test compounds, a positive control antibiotic, and a negative control (broth only).

  • Procedure:

    • Prepare a standardized inoculum of the bacterial strain.

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the test compounds in MHB.

    • Add the bacterial inoculum to each well.

    • Include positive and negative controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While the biological profile of this compound and its direct derivatives remains to be fully elucidated, the broader class of phenylboronic acids presents a rich field for drug discovery. By employing the standardized screening protocols and comparative data presented in this guide, researchers can effectively evaluate the potential of novel analogues as anticancer and antibacterial agents. The unique reactivity of the boronic acid moiety continues to offer exciting opportunities for the development of new therapeutics.[2][9]

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 3-Bromo-2-butoxy-5-fluorophenylboronic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, emphasizing immediate safety measures and logistical planning. Adherence to these procedures is essential due to the compound's potential hazards.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] It should never be disposed of down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[4][6]

    • As a halogenated organic compound (containing bromine and fluorine), this waste must be segregated from non-halogenated organic waste.[7][8] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, as they require different treatment methods.[8]

    • Do not mix this waste with incompatible chemicals, such as strong oxidizing agents or strong acids.[4]

  • Container Management:

    • Use a compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid.[4][6]

    • Keep the hazardous waste container closed at all times, except when adding waste.[4][9]

    • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4] Secondary containment is recommended to prevent the spread of material in case of a leak.[4]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[4]

  • Disposal of Empty Containers:

    • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.[4]

  • Waste Pickup and Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][10]

Quantitative Data Summary

For many specific laboratory chemicals, quantitative disposal thresholds are not available. Disposal procedures are primarily dictated by the hazardous nature of the substance. The following table summarizes key hazard information based on similar compounds.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin IrritationCategory 2P280, P302+P352, P332+P313
Eye IrritationCategory 2P280, P305+P351+P338, P337+P313
May cause respiratory irritationCategory 3 (potential)P261, P304+P340

This data is extrapolated from similar boronic acid compounds and should be treated as a guideline. Always refer to your institution's specific safety protocols.

Experimental Protocols

There are no standard experimental protocols for the neutralization of this compound for disposal purposes. Chemical treatment of hazardous waste should not be attempted unless you have a validated and approved procedure from your institution's safety office. The standard and recommended procedure is collection and disposal by a certified hazardous waste facility.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start cluster_ppe Step 1: Safety First cluster_waste_id Step 2: Waste Segregation cluster_container_management Step 3: Container Handling cluster_final_disposal Step 4: Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste the pure compound, a solution, or contaminated material? fume_hood->waste_type halogenated_container Place in a dedicated, labeled 'Hazardous Halogenated Organic Waste' container. waste_type->halogenated_container All forms are hazardous container_check Use a compatible container (HDPE or glass) with a secure, sealed lid. halogenated_container->container_check storage Store in a designated, secure, and well-ventilated area. container_check->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company for pickup. storage->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 3-Bromo-2-butoxy-5-fluorophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling analogous boronic acid derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Engineering Controls:

  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[5][6]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.[5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for routine handling.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6][8]To protect eyes from contact with dust or splashes, which can cause serious irritation.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[5][6][8] Inspect gloves before use and change immediately if contaminated.[6]To prevent skin contact and potential irritation.[5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[5]To protect skin from accidental splashes or spills.[5][6]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used (e.g., N95 dust mask).[6][7][8]To prevent irritation of the respiratory tract.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[6]

    • Verify that the chemical fume hood is functioning correctly.

    • The work area should be clean and free of clutter.

    • Have appropriate spill control materials readily available.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[6][9]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

    • If making a solution, always add the acid to the solvent, not the other way around, to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate any equipment used.

    • Properly dispose of all waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][7]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][10] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[7] This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4][10]

  • Containerization: Use a chemically compatible container with a secure lid.[7] Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant").[7][10]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]

  • Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan.[7][10] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.[7]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[5][9]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.